1-Methyl-4-phenylpiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETXHVRPKUXQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228110 | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-52-7 | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Situating 1-Methyl-4-phenylpiperidine in a Developmental Context
An In-depth Technical Guide to the Core Chemical Properties of 1-Methyl-4-phenylpiperidine
This compound, often abbreviated as MPP, is a synthetic compound featuring a phenyl group attached to a piperidine ring at the 4-position, with a methyl group on the piperidine nitrogen. As a tertiary amine, it serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents, most notably within the phenylpiperidine class of opioids.[1] Its core structure is the foundation for analgesics like pethidine (meperidine).[1]
However, the significance of this compound in drug development is intrinsically linked to a critical safety consideration: its potential for contamination with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2][3] MPTP is a potent and selective destroyer of dopaminergic neurons in the substantia nigra, leading to irreversible Parkinsonian symptoms.[2][4] This neurotoxin can be inadvertently formed as an impurity during the synthesis of MPP-related compounds, particularly under elevated temperatures or acidic conditions which facilitate a dehydration reaction.[3][5]
Therefore, a comprehensive understanding of the basic chemical properties of this compound is not merely an academic exercise. For researchers, scientists, and drug development professionals, it is a fundamental requirement for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from this scaffold. This guide provides a detailed examination of its molecular structure, physicochemical characteristics, and the analytical methodologies required for its unambiguous identification and control.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to define its structure and key identifiers.
Chemical Structure
This compound consists of a saturated six-membered piperidine ring. A phenyl group is attached to the carbon at the 4-position, and a methyl group is attached to the nitrogen atom at the 1-position.
Caption: Molecular structure of this compound.
Key Identifiers
A summary of the primary identifiers for this compound is provided below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 774-52-7 | [6] |
| Molecular Formula | C₁₂H₁₇N | [6] |
| SMILES | CN1CCC(CC1)C2=CC=CC=C2 | [6] |
| InChIKey | ZETXHVRPKUXQIT-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 175.27 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [7] |
| Boiling Point | 286 °C (for the related 4-phenylpiperidine) | [8] |
| Melting Point | 61-65 °C (for the related 4-phenylpiperidine) | [8][9] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [7] |
| XLogP3-AA | 2.5 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
Note: Some physical data, such as boiling and melting points, are cited for the closely related parent compound 4-phenylpiperidine, providing a reasonable estimate for this compound.
Analytical Characterization and Experimental Protocols
Unambiguous identification and purity assessment of this compound are paramount. This requires a suite of spectroscopic techniques. The following section details the expected spectral characteristics and provides foundational protocols for their acquisition.
Caption: General workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[10]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:
-
Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).
-
Protons on the piperidine ring (multiplets, ~1.5-3.5 ppm).
-
A singlet for the N-methyl protons (~2.3 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). The use of TMS is standard practice as it is chemically inert, volatile, and provides a single, sharp resonance signal that does not typically overlap with analyte signals.[10]
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024-2048 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, serving as a fingerprint for identification.[11] When coupled with Gas Chromatography (GC-MS), it is also a powerful tool for separating and identifying impurities.
-
Expected Data: For this compound (C₁₂H₁₇N), the molecular ion peak [M]⁺ should be observed at m/z 175.[6] Common fragments would likely result from the loss of the methyl group or fragmentation of the piperidine ring.
Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Instrument Setup:
-
Set up the GC with an appropriate column (e.g., a non-polar DB-5ms column).
-
Establish a suitable temperature program, for example: initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Set the mass spectrometer to scan a mass range of m/z 40-500 in Electron Ionization (EI) mode.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the chromatogram and the mass spectrum for the peak corresponding to this compound.
-
Compare the resulting mass spectrum with a reference library for confirmation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[12]
-
Expected Absorptions:
-
C-H stretching (aromatic): Just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Just below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹).[13]
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: In the fingerprint region, typically 1000-1300 cm⁻¹.
-
Protocol for FTIR Analysis (Thin Film Method)
-
Sample Preparation:
-
If the sample is a low-melting solid or liquid, a thin film method is efficient.
-
Place one or two drops of the neat sample onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to spread the liquid into a thin, uniform film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the known functional groups of this compound.
-
Synthesis, Reactivity, and Safety Considerations
Synthesis and the Formation of MPTP
This compound can be synthesized via the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone.[4] This reaction forms a tertiary alcohol intermediate, which is then reduced to yield the final product.
A related compound, the opioid analgesic MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), is synthesized from a similar intermediate.[2] It is during this synthesis that a critical side reaction can occur. If the reaction temperature rises or conditions become acidic, the tertiary alcohol intermediate is prone to dehydration.[3] This elimination reaction forms the neurotoxin MPTP as a significant impurity.
Caption: Critical dehydration side-reaction leading to the formation of the neurotoxin MPTP.
This underscores the absolute necessity of stringent temperature control and process monitoring in any synthesis involving these scaffolds.
Handling and Storage
Given its chemical nature and potential for hazardous impurities, this compound and related compounds must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][14]
-
Handling: All manipulations should be performed in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of vapors.[15][16] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and strong acids, which could promote degradation.[14]
References
-
chemeurope.com. (n.d.). MPPP. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
Wikipedia. (n.d.). MPTP. Retrieved from [Link]
-
ChemBK. (n.d.). N-Phenyl-N-benzyl-4-amino-1-methyl-piperidine. Retrieved from [Link]
-
JSMol. (2023). MPPP - Molecule of the Month August 2023. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202391, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62513, this compound-4-carbonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Desmethylprodine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Retrieved from [Link]
-
Journal of Psychoactive Drugs. (n.d.). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Retrieved from [Link]
-
YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Mechanism of 1-Methyl-4-phenylpyridinium (MPP+) Neurotoxicity
A Technical Guide for Drug Discovery & Neurotoxicology
Executive Summary
This technical guide dissects the molecular pathogenesis of 1-Methyl-4-phenylpyridinium (MPP+) , the active toxic metabolite of the prodrug MPTP. MPP+ serves as the gold-standard tool for modeling Parkinson’s Disease (PD) due to its selective ablation of nigrostriatal dopaminergic neurons.[1]
For researchers and drug developers, understanding MPP+ is not merely about inducing cell death; it is about mastering a multi-stage bioenergetic crisis . This guide details the "Trojan Horse" bioactivation , the Complex I blockade , and the VMAT2 sequestration defense , providing a validated roadmap for screening neuroprotective agents.
The Bioactivation Cascade: A "Trojan Horse" Mechanism
MPP+ itself cannot cross the Blood-Brain Barrier (BBB) due to its quaternary ammonium charge. Its toxicity relies on a multi-cellular metabolic relay that converts the lipophilic prodrug MPTP into the polar toxin MPP+.
The Glial-Neuronal Axis
The selectivity of MPP+ for dopaminergic neurons is not intrinsic to the toxin's killing mechanism but rather its uptake mechanism .
-
Ingress: Lipophilic MPTP crosses the BBB.[2]
-
Conversion (Astrocytes): In non-dopaminergic glial cells, Monoamine Oxidase B (MAO-B) oxidizes MPTP to MPDP+, which spontaneously oxidizes to MPP+ .[3]
-
Release & Re-uptake: MPP+ is released into the extracellular space. It is then recognized as a "false substrate" by the Dopamine Transporter (DAT) on dopaminergic neurons.
-
Intracellular Trapping: Once inside the neuron, MPP+ is a charged cation and cannot escape.
Critical Control Point: Co-treatment with Nomifensine or Mazindol (DAT inhibitors) completely abolishes MPP+ toxicity, validating that entry is DAT-dependent (Javitch et al., 1985).
Visualization: The Bioactivation Pathway
Figure 1: The metabolic relay from MPTP entry to specific neuronal uptake via DAT.
Molecular Mechanism: The Bioenergetic Crisis
Once cytosolic, MPP+ accumulates within mitochondria against the electrochemical gradient. Levels in the mitochondrial matrix can reach 40–80 fold higher than cytosolic concentrations.
Complex I Inhibition
MPP+ binds to the NADH:ubiquinone oxidoreductase (Complex I) of the Electron Transport Chain (ETC).[3]
-
Binding Site: It binds at or near the rotenone-binding site (PSST subunit), blocking electron transfer from Fe-S clusters to Ubiquinone (CoQ).
-
Consequence 1 (ATP Depletion): Cessation of proton pumping halts ATP synthesis. The neuron, having high metabolic demand, undergoes energy failure.
-
Consequence 2 (ROS Generation): Electrons backing up at Complex I are transferred directly to molecular oxygen, forming Superoxide (
) .
The VMAT2 Defense Shield
The Vesicular Monoamine Transporter 2 (VMAT2) acts as a critical resistance factor.[4][5][6] VMAT2 can sequester cytosolic MPP+ into acidic synaptic vesicles, isolating it from mitochondria.
-
High VMAT2 Expression: Resistant to toxicity (MPP+ trapped in vesicles).
-
Low VMAT2 Expression: Susceptible (MPP+ remains cytosolic -> attacks mitochondria).
Visualization: Mitochondrial Toxicity vs. VMAT2 Protection
Figure 2: The bifurcation of MPP+ fate: Vesicular sequestration (safety) vs. Mitochondrial entry (toxicity).
Quantitative Data Summary
The following parameters are critical for experimental design. Values vary by cell line but represent consensus ranges for SH-SY5Y and primary mesencephalic cultures .
| Parameter | Value / Range | Significance |
| EC50 (Viability) | 10 - 50 µM (Primary Neurons)0.5 - 2.0 mM (Undifferentiated SH-SY5Y) | Differentiated cells are significantly more sensitive due to higher DAT expression. |
| Complex I IC50 | ~ 4 - 10 mM (in isolated mitochondria) | High intramitochondrial accumulation is required to reach this inhibitory concentration. |
| Time to ATP Drop | 2 - 4 Hours | Rapid bioenergetic failure precedes cell death. |
| Time to Cell Death | 24 - 48 Hours | Apoptotic markers (Caspase-3) usually peak at 24h. |
Experimental Protocols
Protocol A: Robust Differentiation of SH-SY5Y Cells
Rationale: Undifferentiated SH-SY5Y cells have low DAT and VMAT2 expression, making them poor models for specific MPP+ toxicity. This protocol forces a dopaminergic phenotype (Lotharius et al., 2002).
-
Seeding: Plate SH-SY5Y cells at
cells/cm² in DMEM/F12 + 10% FBS. -
Induction (Day 1): Switch medium to DMEM/F12 + 10 µM All-trans Retinoic Acid (RA) + 1% FBS. Minimize light exposure (RA is photosensitive).
-
Maturation (Day 4): Switch medium to Neurobasal-A + B27 Supplement + 50 ng/mL BDNF (Brain-Derived Neurotrophic Factor).
-
Validation (Day 7): Cells should exhibit long neurites. Validate via Western Blot for Tyrosine Hydroxylase (TH) and DAT .
Protocol B: MPP+ Mitochondrial Respiration Assay (Seahorse)
Rationale: Measuring viability (MTT) is insufficient. You must prove the mechanism (respiratory blockade).
-
Preparation: Seed differentiated cells in Seahorse XF microplates.
-
Baseline: Measure Oxygen Consumption Rate (OCR) to establish basal respiration.
-
Injection A (Toxin): Inject MPP+ (Final conc: titration 100 µM – 1 mM).
-
Expected Result: Immediate, dose-dependent decrease in OCR (mimicking Rotenone).
-
-
Injection B (Uncoupler): Inject FCCP (0.5 µM).
-
Mechanistic Check: If MPP+ blocked Complex I, FCCP cannot restore maximal respiration (unlike ATP synthase inhibitors).
-
References
-
Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. Link
-
Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life Sciences, 36(26), 2503-2508. Link
-
Lotharius, J., & O'Malley, K. L. (2000). The parkinsonism-inducing drug 1-methyl-4-phenylpyridinium triggers intracellular dopamine oxidation. A novel mechanism of toxicity.[7] Journal of Biological Chemistry, 275(49), 38581-38588. Link
-
Takahashi, N., Miner, L. L., Sora, I., Ujike, H., Revay, R. S., Kostic, V., ... & Uhl, G. R. (1997). VMAT2 knockout mice: heterozygotes display reduced amphetamine-conditioned reward, enhanced amphetamine locomotion, and enhanced MPTP toxicity. Proceedings of the National Academy of Sciences, 94(18), 9938-9943. Link
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity | bioRxiv [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Synaptophysin enhances the neuroprotection of VMAT2 in MPP+-induced toxicity in MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]
Technical Guide: Preliminary Investigation of 1-Methyl-4-phenylpiperidine Derivatives
SAR Optimization & Neurotoxicity Risk Mitigation
Executive Summary
This technical guide outlines the preliminary investigation framework for derivatives of 1-methyl-4-phenylpiperidine , the core scaffold of the opioid analgesic Pethidine (Meperidine) . While this scaffold has historically yielded potent analgesics, it carries a critical "liability": the potential formation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or its analogs during synthesis or metabolism. MPTP is a pro-toxin that metabolizes into MPP+ , a potent mitochondrial toxin causing irreversible Parkinsonism.[1]
Therefore, this guide prioritizes a "Safety-First" Screening Architecture . Unlike standard medicinal chemistry workflows, this protocol mandates neurotoxicity clearance before analgesic efficacy testing.
Part 1: The "MPTP Liability" & Metabolic Activation
Core Directive: Researchers must understand the mechanism of toxicity to design safe derivatives. The toxicity is not intrinsic to the piperidine ring itself but to the tetrahydropyridine contaminant or metabolite.
Mechanism:
-
Lipophilicity: MPTP analogs cross the Blood-Brain Barrier (BBB).
-
Bioactivation: Glial Monoamine Oxidase B (MAO-B) oxidizes the tetrahydropyridine to the dihydropyridinium intermediate, which spontaneously oxidizes to the MPP+ analog .
-
Uptake: The MPP+ analog acts as a substrate for the Dopamine Transporter (DAT), accumulating selectively in dopaminergic neurons.
-
Toxicity: MPP+ inhibits Mitochondrial Complex I, halting ATP production and generating Reactive Oxygen Species (ROS).[2]
Diagram 1: The Bioactivation & Toxicity Pathway
Caption: The obligatory bioactivation pathway of MPTP analogs. Blocking MAO-B or DAT prevents toxicity.
Part 2: Synthesis & Impurity Control
Objective: Synthesize 4-substituted-4-phenylpiperidines (Pethidine analogs) while strictly avoiding the elimination reaction that yields MPTP.
Critical Control Point: The Elimination Risk
The synthesis of Pethidine-like esters involves reacting 1-methyl-4-phenyl-4-piperidinol with acid chlorides or anhydrides.
-
Risk: High temperatures or strongly acidic conditions can catalyze the dehydration of the tertiary alcohol, forming the double bond (MPTP).
-
Mitigation Strategy:
-
Temperature Control: Maintain esterification temperatures < 80°C.
-
Acid Scavenging: Use non-nucleophilic bases (e.g., DMAP) to neutralize acid byproducts immediately.
-
Purification: Recrystallization is insufficient. Reverse-phase HPLC is required to separate the piperidine product from trace tetrahydropyridine contaminants.
-
Part 3: In Vitro Neurotoxicity Screening (The "Go/No-Go" Gate)
Directive: Before any receptor binding, compounds must be screened for mitochondrial toxicity.
Protocol 3.1: Mitochondrial Complex I Inhibition Assay
Rationale: Direct measurement of NADH dehydrogenase activity confirms if the compound (or its potential metabolite) inhibits the electron transport chain.
Materials:
-
Isolated bovine heart mitochondria or permeabilized SH-SY5Y cells.
-
Assay Buffer: 250 mM sucrose, 50 mM phosphate buffer (pH 7.4).
-
Substrate: NADH (100 µM).
-
Co-substrate: Decylubiquinone (100 µM).
-
Control: Rotenone (Positive Control, 1 µM).
Step-by-Step Workflow:
-
Preparation: Thaw mitochondrial fractions on ice. Dilute to 50 µg protein/mL in Assay Buffer.
-
Incubation: Add test compounds (10 nM – 100 µM) to wells. Incubate for 5 minutes at 30°C.
-
Note: If testing the parent piperidine, also test the pyridinium form (synthesized separately) to model the metabolite.
-
-
Initiation: Add NADH to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) kinetically for 5 minutes.
-
Calculation: Determine the slope (rate) relative to the vehicle control.
Data Interpretation:
| Compound Class | Complex I IC50 (µM) | Interpretation | Action |
|---|---|---|---|
| Pethidine (Ref) | > 500 | Safe | Proceed to Binding |
| MPP+ (Toxin) | 0.1 - 5.0 | Highly Toxic | TERMINATE |
| Test Analog A | > 100 | Low Risk | Proceed |
| Test Analog B | < 10 | High Risk | TERMINATE |
Part 4: Pharmacological Evaluation (Opioid Activity)
Directive: Once cleared for safety, evaluate affinity for the Mu-Opioid Receptor (MOR).
Protocol 4.1: Competitive Radioligand Binding Assay
Rationale: Determine the affinity (
Step-by-Step Workflow:
-
Membrane Prep: Use CHO-K1 cells stably expressing human MOR. Homogenize and centrifuge to isolate membranes.
-
Binding Reaction:
-
Mix 50 µg membrane protein.
-
Add 1 nM
-DAMGO. -
Add increasing concentrations of test derivative (
to M). -
Non-specific binding defined by 10 µM Naloxone.
-
-
Incubation: 60 minutes at 25°C.
-
Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
Part 5: In Vivo Preliminary Assessment
Directive: Differentiate analgesia from motor deficits. MPTP-induced Parkinsonism manifests as rigid immobility, which can be mistaken for sedation or "catatonia" in crude observation.
Diagram 2: The Integrated Screening Workflow
Caption: The "Fail Fast" workflow. Toxicity screening precedes efficacy testing to prevent MPTP-like accidents.
Protocol 5.1: The "Dual-Task" In Vivo Screen
Animals: Male Swiss Webster mice (n=8 per group). Controls: Saline (Neg), Morphine (Pos Analgesia), Rotenone (Pos Motor Deficit).
-
Baseline: Measure baseline latency on Rotarod (motor coordination) and Tail Flick (pain).
-
Administration: Inject test compound (s.c. or i.p.).
-
Timepoints: 15, 30, 60, 120 min.
-
Test 1: Rotarod (Safety):
-
Mice must maintain balance on a rotating rod (4-40 rpm).
-
Failure: Falling < 30s indicates motor ataxia or Parkinsonian rigidity.
-
-
Test 2: Tail Flick (Efficacy):
-
Focus radiant heat on the tail. Cut-off: 10s (to prevent tissue damage).
-
Success: Increased latency compared to baseline.
-
Interpretation:
-
Analgesia + Normal Rotarod: Desired Outcome (Opioid Agonist).
-
Analgesia + Failed Rotarod: Sedation or Neurotoxicity (Discard).
-
No Analgesia + Failed Rotarod: Neurotoxicity (High Risk - Discard).
References
-
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Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science. Link
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Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life Sciences. Link
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Ramsay, R. R., & Singer, T. P. (1986). Energy-dependent uptake of N-methyl-4-phenylpyridinium, the neurotoxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, by mitochondria. Journal of Biological Chemistry. Link
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initial studies on the structure-activity relationship of 4-phenylpiperidines
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Phenylpiperidines
Introduction
The 4-phenylpiperidine scaffold stands as a quintessential "privileged structure" in medicinal chemistry, a core molecular framework that has given rise to a multitude of clinically significant agents acting on the central nervous system (CNS). Its journey began with the serendipitous discovery of pethidine (meperidine), the first synthetic opioid analgesic, and has since evolved to include extraordinarily potent compounds like fentanyl and its analogues.[1][2] These molecules primarily exert their effects by targeting opioid receptors, but many derivatives also exhibit significant activity at monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT).[2][3] This dual activity opens a rich and complex pharmacological landscape, enabling the development of drugs ranging from powerful analgesics to antidepressants and agents for treating substance abuse disorders.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-phenylpiperidines. We will dissect the molecular architecture of this scaffold, examining how specific structural modifications influence affinity and efficacy at key biological targets. Moving beyond a mere catalog of compounds, this document will elucidate the causal reasoning behind medicinal chemistry strategies, present validated methodologies for synthesis and pharmacological evaluation, and explore the future trajectory of drug design based on this remarkable scaffold.
Part 1: The 4-Phenylpiperidine Core and its Pharmacological Significance
The Fundamental Scaffold
The 4-phenylpiperidine scaffold is defined by a piperidine ring with a phenyl group attached at the 4th position. The numbering convention, critical for discussing SAR, is illustrated below. The conformational flexibility of the piperidine ring (typically adopting a chair conformation) and the orientation of the substituents (axial vs. equatorial) are crucial determinants of pharmacological activity.[4]
Caption: Simplified signaling pathway of a μ-opioid receptor agonist.
A significant number of 4-phenylpiperidines also interact with monoamine transporters. Pethidine, for instance, inhibits the reuptake of dopamine (DA) and norepinephrine (NE). [2]This action is thought to contribute to its stimulant effects and complex pharmacological profile. Other series of 4-phenylpiperidines have been specifically designed as potent and selective dopamine transporter (DAT) ligands, with potential applications in treating conditions like cocaine addiction. [3][5][6]The ability to modulate both opioidergic and monoaminergic systems makes this scaffold a versatile tool for developing multi-target drugs for complex CNS disorders.
Part 2: Structure-Activity Relationship (SAR) Exploration
The pharmacological profile of a 4-phenylpiperidine derivative can be dramatically altered by seemingly minor chemical modifications. Here, we systematically analyze the SAR at each key position.
Modifications at the Piperidine Ring Nitrogen (N1)
The substituent at the N1 position is a primary determinant of opioid receptor affinity and potency. The choice of this group is a critical first step in analog design.
-
Pethidine vs. Fentanyl: The simplest case is pethidine, which has a small N-methyl group. [2]In contrast, fentanyl's high potency is largely attributed to its N-phenethyl substituent. [7]This larger, aromatic group is believed to engage in additional hydrophobic interactions within a sub-pocket of the μ-opioid receptor, significantly enhancing binding affinity.
-
Chain Length and Nature: Studies on pethidine analogs have shown that analgesic potency generally increases with the chain length of the N-substituent up to a certain point (around a six or seven-atom skeleton), after which it declines. [8]This suggests an optimal size and length for fitting into the receptor's binding pocket.
Modifications at the C4 Position
The C4 position is arguably the most critical for defining the class and activity of a 4-phenylpiperidine. It holds both the essential phenyl group and a second, variable substituent that profoundly impacts potency and receptor selectivity.
-
The 4-Phenyl Group: This group is a cornerstone for activity. Its orientation (axial vs. equatorial) influences potency. For pethidine and related compounds, phenyl equatorial conformations are generally preferred, though low-energy axial conformers may also play a role in binding. [4]Substitution on this phenyl ring, such as a meta-hydroxyl group, can enhance potency, likely by forming a hydrogen bond with the receptor. [9]* The Second C4-Substituent:
-
Pethidine Series (Ester/Ketone): In pethidine, a 4-carbethoxy group is crucial for its analgesic activity. [10]Replacing this ester with other groups can modulate activity. For instance, the ketone in ketobemidone contributes to its high potency. [11] * Fentanyl Series (Anilido Group): The leap in potency from the pethidine class to the fentanyl class is due to the replacement of the ester with an N-acyl anilido (N-phenylpropanamide) group. [12][13]This group provides multiple points of interaction with the receptor. Modifications here are key:
-
Acyl Group: The propionyl group in fentanyl is optimal; changing its length (e.g., to acetyl or butyryl) generally reduces potency. [13] * Anilido Phenyl Ring: Substitutions on this ring can further modulate activity, though often they are detrimental unless they are small and electronically neutral.
-
-
Modifications on the Piperidine Ring (C3)
Introducing small alkyl groups onto the piperidine ring itself, particularly at the C3 position, can have significant, stereochemically-dependent effects on potency.
-
3-Methyl Fentanyl Analogs: The introduction of a methyl group at the 3-position of the piperidine ring in fentanyl can increase potency. Critically, the stereochemistry matters: the cis-3-methyl isomer is substantially more potent than the trans isomer. [12]This suggests that the cis configuration orients the molecule more favorably within the receptor binding site, possibly by restricting conformational flexibility in a way that favors the active conformation. [12][13]However, groups larger than methyl at this position tend to severely reduce analgesic potency, likely due to steric hindrance. [12]
SAR Summary Table
The following table summarizes the key SAR findings for representative 4-phenylpiperidines, illustrating the impact of structural modifications on μ-opioid receptor (MOR) affinity and analgesic potency.
| Compound | N1-Substituent | C4-Phenyl Substituent | C4-Second Substituent | C3-Substituent | MOR Affinity (Ki, nM) | Analgesic Potency (ED₅₀, mg/kg, mouse) |
| Pethidine | -CH₃ | Phenyl | -CO₂Et | H | ~250 | ~10.0 |
| Fentanyl | -CH₂CH₂Ph | Phenyl | -N(Ph)COEt | H | ~1.4 | ~0.011 |
| cis-3-Methylfentanyl | -CH₂CH₂Ph | Phenyl | -N(Ph)COEt | cis-CH₃ | ~0.04 | ~0.0006 |
| trans-3-Methylfentanyl | -CH₂CH₂Ph | Phenyl | -N(Ph)COEt | trans-CH₃ | ~2.5 | ~0.045 |
| Remifentanil | -CH₂CH₂CO₂Me | Phenyl | -N(Ph)COEt | H | ~1.4 | ~0.003 |
Note: Affinity and potency values are approximate and can vary based on the specific assay conditions. Data compiled from multiple sources for illustrative purposes. [12][13]
Part 3: Methodologies in 4-Phenylpiperidine Research
Synthetic Strategies
The synthesis of 4-phenylpiperidine analogs often begins with a suitably substituted 4-piperidone. The choice of synthetic route and protecting groups is critical for achieving the desired final compound with good yield and purity.
This protocol outlines a common pathway for creating fentanyl-like molecules. The key is the sequential construction of the molecule around a 4-piperidone core.
-
Step 1: Reductive Amination.
-
Objective: Introduce the anilino group at the C4 position.
-
Procedure: React 1-(N-protected)-4-piperidone with aniline in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Causality: This is a mild and efficient method for forming the C-N bond, avoiding the harsh conditions of other amination methods. The N-protecting group (e.g., Boc or Cbz) prevents unwanted side reactions at the piperidine nitrogen.
-
-
Step 2: Acylation.
-
Objective: Add the acyl group (e.g., propionyl) to the anilino nitrogen.
-
Procedure: Treat the product from Step 1 with an acylating agent such as propionyl chloride or propionic anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Causality: The base neutralizes the HCl byproduct, driving the reaction to completion.
-
-
Step 3: N-Deprotection.
-
Objective: Remove the protecting group from the piperidine nitrogen to allow for N-alkylation.
-
Procedure: Treat the acylated intermediate with an appropriate acid (e.g., trifluoroacetic acid for a Boc group) or via hydrogenolysis for a Cbz group.
-
Causality: The choice of deprotection method must be orthogonal to the rest of the molecule to avoid cleaving other sensitive groups.
-
-
Step 4: N-Alkylation.
-
Objective: Introduce the final substituent at the N1 position (e.g., phenethyl).
-
Procedure: React the deprotected piperidine with an alkylating agent like phenethyl bromide in the presence of a base such as potassium carbonate.
-
Causality: This is a standard Sₙ2 reaction. The base is required to deprotonate the secondary amine, making it a more effective nucleophile.
-
-
Step 5: Purification.
-
Objective: Isolate the pure final compound.
-
Procedure: Purify the crude product using column chromatography followed by crystallization or salt formation to yield a stable, well-defined solid.
-
Caption: General synthetic workflow for a fentanyl-type 4-phenylpiperidine.
Pharmacological Evaluation
Once synthesized, new analogs must be evaluated to determine their biological activity. This typically involves a tiered approach, starting with in vitro binding and functional assays.
Caption: Standard workflow for in vitro pharmacological evaluation of new analogs.
-
Objective: To determine the affinity (Ki) of a test compound for a specific receptor.
-
Principle: The test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The concentration at which it displaces 50% of the radioligand (IC₅₀) is determined and converted to an affinity constant (Ki).
-
Procedure:
-
Prepare cell membranes from a cell line stably expressing the target receptor (e.g., CHO-hMOR).
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound to the membrane preparation.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand. The membranes and bound radioligand are trapped on the filter.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of radioligand displaced versus the log concentration of the test compound to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Objective: To determine the functional activity of a compound (agonist, antagonist, or inverse agonist) at a GPCR.
-
Principle: Agonist binding to a Gαi-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS incorporated into the membranes is proportional to the degree of receptor activation.
-
Procedure:
-
Prepare cell membranes as in the binding assay.
-
In a 96-well plate, add membranes, a fixed concentration of [³⁵S]GTPγS, GDP (to facilitate the exchange), and varying concentrations of the test compound.
-
Incubate to allow for receptor activation and [³⁵S]GTPγS binding.
-
Terminate the reaction and filter the contents as described for the binding assay.
-
Measure the incorporated [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound versus the log concentration of the test compound.
-
Interpretation: Agonists will produce a dose-dependent increase in binding (to determine EC₅₀ and Emax). Antagonists will have no effect on their own but will inhibit the effect of a known agonist. Inverse agonists will decrease the basal signal.
-
Part 4: Case Studies and Future Directions
Case Study: Pethidine (Meperidine)
Pethidine was the first entirely synthetic opioid. Its discovery opened the door to manipulating the 4-phenylpiperidine scaffold. Its moderate analgesic potency and dual mechanism of action (opioid agonism and monoamine reuptake inhibition) make it clinically useful, but also contribute to a complex side-effect profile, including potential for neurotoxicity and serotonin syndrome when combined with other drugs. [2]Pethidine serves as a foundational example of how relatively simple molecules on this scaffold can have profound and complex biological effects.
Case Study: Fentanyl and its Analogs
Fentanyl represents a pinnacle of potency derived from SAR studies on the 4-phenylpiperidine core. [1]The replacement of pethidine's C4-ester with the N-phenylpropanamide group and the N-methyl with an N-phenethyl group resulted in a compound 50-100 times more potent than morphine. [1][7]This extraordinary potency provides significant clinical benefits in managing severe pain, particularly in anesthesia and for cancer patients. However, this same potency is the driving force behind the ongoing opioid crisis, as illicitly manufactured fentanyl and its even more potent analogs (fentalogues) have contaminated the drug supply, leading to a surge in overdose deaths. [14]
Future Directions
The versatility of the 4-phenylpiperidine scaffold continues to be explored in modern drug discovery.
-
Multi-Target Ligands: Researchers are leveraging the scaffold's ability to interact with multiple receptor systems to design single molecules that can address complex diseases. For example, compounds with mixed opioid receptor and neurokinin-1 (NK1) receptor activity are being investigated for new types of analgesics. [7][13]* Opioid Antagonists for Overdose Reversal: In a novel application of SAR, the fentanyl scaffold itself is being used as a template to design potent and long-lasting MOR antagonists. The hypothesis is that an antagonist built on the same framework as fentanyl might have a similar pharmacokinetic profile, allowing it to effectively reverse an overdose and prevent the "renarcotization" that can occur with the shorter-acting antagonist, naloxone. [14]* Dopaminergic Stabilizers: Derivatives that selectively modulate the dopamine transporter, without the high abuse liability of traditional DAT inhibitors, are being developed as "dopamine stabilizers" for treating neuropsychiatric disorders. [15][16]
Conclusion
The 4-phenylpiperidine core is a testament to the power of structure-activity relationship studies in medicinal chemistry. From the foundational discovery of pethidine to the hyper-potent fentanyl class and novel CNS agents, the systematic modification of this scaffold has yielded profound insights into ligand-receptor interactions. A deep understanding of the principles outlined in this guide—the critical roles of the N1 and C4 substituents and the stereochemical nuances of the piperidine ring—is essential for any scientist working in this field. As research continues, the 4-phenylpiperidine scaffold will undoubtedly remain a fertile ground for the discovery of new therapeutics to address pain, addiction, and other complex neurological disorders.
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Ho GD, et al. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorg Med Chem Lett. 2007;17(11):3023-3027. [Link]
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Hardy DG, Lister RE, Stern ES. Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry. 1964. [Link]
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Hardy DG, Lister RE, Stern ES. Structure-activity relationship of some new analogs of pethidine. J Med Chem. 1965;8(6):847-851. [Link]
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Agoston GE, et al. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. J Med Chem. 1997;40(25):4329-4340. [Link]
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Ananthan S, et al. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters. 2004. [Link]
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Froimowitz M. Conformation-activity study of 4-phenylpiperidine analgesics. J Med Chem. 1982;25(10):1127-1133. [Link]
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Le Bourdonnec B, et al. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. J Med Chem. 2000;43(14):2685-2694. [Link]
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Glennon RA, et al. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. J Med Chem. 1992;35(22):4355-4362. [Link]
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Manepalli S, et al. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. Neuropharmacology. 1988;27(11):1101-1108. [Link]
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toxicological profile of 1-Methyl-4-phenylpiperidine and its metabolites
An In-depth Technical Guide to the Toxicological Profile of 1-Methyl-4-phenylpiperidine and its Metabolites
Executive Summary
This technical guide provides a comprehensive analysis of the toxicological profile of this compound (MPP) and its critically important metabolite, 1-methyl-4-phenylpyridinium (MPP+). While MPP itself demonstrates negligible direct neurotoxicity, its relevance is framed by its relationship to the parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The bioactivation of MPTP in glial cells produces MPP+, the ultimate toxic species responsible for the selective destruction of dopaminergic neurons in the substantia nigra. This guide elucidates the multi-step mechanism of MPP+ toxicity, beginning with its selective uptake by the dopamine transporter, followed by mitochondrial accumulation, inhibition of Complex I of the electron transport chain, subsequent ATP depletion, and a surge in oxidative stress. This cascade culminates in the activation of apoptotic pathways and neuronal cell death. We present key quantitative toxicological data, detail established in vitro and in vivo experimental protocols for assessing neurotoxicity, and provide visual diagrams of the core metabolic and signaling pathways to offer a complete resource for researchers and drug development professionals in the field of neurodegenerative disease.
Introduction
The study of neurotoxicology gained a powerful and specific tool with the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolite, 1-methyl-4-phenylpyridinium (MPP+). The tragic ingestion of MPTP-contaminated synthetic opioids in the 1980s led to the development of severe, irreversible parkinsonism in young, otherwise healthy individuals[1]. This event catalyzed decades of research, establishing the MPTP/MPP+ model as a cornerstone for investigating the pathogenesis of Parkinson's disease (PD)[1][2].
The direct subject of this guide, this compound (referred to as MPP in some literature, but not to be confused with MPP+), is the fully reduced, saturated analog of MPTP. Experimental studies have shown that this reduced form does not possess significant neurotoxic action on dopaminergic neurons[3]. Its primary relevance is as a structural analog and a point of comparison that highlights the critical importance of metabolic activation. The toxicity of this chemical family is not inherent to the piperidine ring structure but is unlocked through its oxidation to the pyridinium ion, MPP+. Therefore, a thorough understanding of the toxicology of this compound necessitates a deep dive into the bioactivation of its precursor, MPTP, and the detailed molecular actions of the resulting metabolite, MPP+.
The Critical Step: Metabolic Bioactivation to MPP+
The neurotoxicity of the MPTP chemical family is entirely dependent on its conversion to the active toxin, MPP+. This bioactivation is a two-step enzymatic process that occurs primarily within astrocytes in the brain, a classic example of a protoxin being metabolized into a potent toxicant[2][4].
Causality of the Pathway: The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier. Once in the central nervous system, it is not the neurons that activate it, but rather the surrounding glial cells. The enzyme monoamine oxidase B (MAO-B), present in high concentrations in astrocytes, is the key catalyst. Inhibiting MAO-B with drugs like pargyline provides significant protection against MPTP-induced toxicity, but offers no protection against direct MPP+ administration, definitively proving this metabolic step is essential for the toxicity of the precursor[5].
The process proceeds as follows:
-
Oxidation to MPDP+: MPTP is first oxidized by MAO-B to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).
-
Oxidation to MPP+: MPDP+ is then further oxidized to the stable, cationic neurotoxin, 1-methyl-4-phenylpyridinium (MPP+)[1].
Once formed, MPP+ is released from the astrocytes into the extracellular space, where it can then act upon the vulnerable dopaminergic neurons.
Molecular Mechanism of MPP+ Neurotoxicity
The selective destruction of dopaminergic neurons by MPP+ is a multi-stage process, a cascade of events that transforms a functional neuron into an apoptotic cell. The mechanism is a self-validating system; each step is a prerequisite for the next, and interrupting any one of them can confer neuroprotection.
Selective Uptake into Dopaminergic Neurons
Causality: MPP+ is a charged molecule and cannot passively diffuse across cell membranes. Its structural similarity to dopamine allows it to be recognized and actively transported into dopaminergic neurons by the high-affinity dopamine transporter (DAT)[2]. This is the primary reason for its selective toxicity. Neurons that do not express DAT are largely spared.
Mitochondrial Accumulation and Complex I Inhibition
Once inside the neuron's cytosol, the positive charge of MPP+ drives its accumulation into the mitochondria, which have a highly negative membrane potential. This sequestration can concentrate MPP+ several hundred-fold within the mitochondrial matrix. Inside the mitochondria, MPP+ exerts its primary toxic effect: the potent and irreversible inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain[1][6]. While this is the most widely accepted mechanism, some studies have suggested that cell death may occur independently of Complex I inhibition, indicating other potential mitochondrial targets or downstream effects could also play a primary role[7][8].
ATP Depletion and Energy Crisis
The inhibition of Complex I effectively halts the flow of electrons through the respiratory chain, crippling the cell's ability to produce ATP through oxidative phosphorylation. This leads to a rapid and catastrophic depletion of cellular ATP, plunging the neuron into an energy crisis[5][6]. The cell can no longer fuel essential processes, including ion pumping, neurotransmitter synthesis, and maintenance of membrane integrity.
Oxidative Stress and Reactive Oxygen Species (ROS) Formation
The blockage at Complex I causes electrons to "leak" from the electron transport chain, where they react with molecular oxygen to form superoxide radicals (O₂⁻) and other reactive oxygen species (ROS)[1][9]. This massive increase in ROS overwhelms the neuron's endogenous antioxidant defenses (like glutathione and superoxide dismutase), leading to widespread oxidative damage to lipids, proteins, and DNA[10][11].
Induction of Apoptotic Pathways
The combination of energy failure and severe oxidative stress triggers the mitochondrial-mediated pathway of apoptosis. Mitochondrial damage leads to the opening of the mitochondrial permeability transition pore (mPTP), the collapse of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytosol[12]. Cytochrome c activates a cascade of caspase enzymes, including the executioner caspase-3, which systematically dismantles the cell, leading to its death[13].
Toxicological Profile and Quantitative Data
This compound
As previously noted, the fully reduced analog, this compound, is considered to be non-toxic to dopaminergic neurons. In comparative cell culture studies, it did not produce the characteristic decrease in dopamine uptake or loss of neurons seen with MPP+[3]. Due to its lack of significant biological activity in this context, specific quantitative toxicological data such as LD50 or IC50 values are not widely reported in neurotoxicology literature. Its primary relevance remains as a non-toxic control compound in mechanistic studies.
1-Methyl-4-phenylpyridinium (MPP+)
MPP+ is a potent neurotoxin, though its toxicity is highly dependent on the route of administration and the experimental model. Because it is a charged molecule, it does not efficiently cross the blood-brain barrier. Therefore, in vivo toxicity is typically studied by direct intracerebral injection or by administering the precursor, MPTP, which does cross the barrier[1].
| Parameter | Value | Species | Route of Administration | Reference |
| LD₅₀ | 29 mg/kg | Mouse | Intraperitoneal | [1] |
| LD₅₀ | 22.3 mg/kg | Mouse | Subcutaneous | [1] |
| IC₅₀ | ~100 µM | MN9D Cells | In vitro (Complex I Inhibition) | [14] |
| Neurotoxicity | 20 µM | VM Neurons | In vitro (LDH Release) | [15] |
Methodologies for Neurotoxicity Assessment
A rational approach to neurotoxicity testing involves a tiered strategy, often beginning with high-throughput in vitro screening and progressing to more complex in vivo models for confirmation[16][17].
In Vitro Models
In vitro models are indispensable for mechanistic studies and initial toxicity screening.
-
Neuroblastoma Cell Lines (e.g., SH-SY5Y): These human-derived cell lines are widely used because they can be differentiated to exhibit a more neuronal, catecholaminergic phenotype. They are a robust and reproducible model for studying MPP+-induced cell death, mitochondrial dysfunction, and oxidative stress[6][10].
-
Primary Mesencephalic Cultures: These cultures, typically derived from embryonic rodent midbrains, contain dopaminergic neurons in a mixed glial environment. They offer a higher degree of biological relevance than immortalized cell lines for studying selective dopaminergic neurotoxicity[3][15].
-
Human Stem Cell-Derived Neurons: The advent of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) allows for the generation of virtually unlimited numbers of human dopaminergic neurons. These models provide the most direct system for studying human-specific responses to neurotoxins like MPP+ and for screening potential neuroprotective compounds[13].
Protocol: In Vitro MPP+ Toxicity Assay using SH-SY5Y Cells
This protocol provides a self-validating workflow to assess MPP+-induced cytotoxicity and the protective effect of a test compound.
1. Cell Culture and Differentiation:
- Culture human SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells onto 96-well plates at a density of 1x10⁴ cells/well.
- To induce a more mature neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid (RA) in low-serum (1% FBS) medium for 5-7 days. Replace the RA-containing medium every 2 days[6].
2. Toxin Exposure:
- Prepare a stock solution of MPP+ iodide in sterile, distilled water.
- After differentiation, remove the RA-containing medium and replace it with fresh low-serum medium.
- Add MPP+ to the wells to achieve a final concentration range (e.g., 0.1, 0.5, 1, 2 mM) to determine a dose-response curve. Include untreated wells as a negative control.
- For testing protective compounds, pre-incubate cells with the test compound for 1-2 hours before adding MPP+.
- Incubate the plates for 24-48 hours at 37°C.
3. Endpoint Analysis - Cell Viability (MTT Assay):
- Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
4. Endpoint Analysis - Oxidative Stress (DCFDA Assay):
- After the desired MPP+ incubation period, wash the cells with warm PBS.
- Load the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS and incubate for 30 minutes at 37°C in the dark.
- Wash the cells again with PBS.
- Measure the fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader. An increase in fluorescence indicates higher ROS levels.
In Vivo Models
In vivo studies are critical for understanding the systemic effects of a neurotoxin and its impact on behavior. Due to MPP+'s inability to cross the blood-brain barrier, animal models of parkinsonism typically use the precursor, MPTP.
-
Rodent Models (Mouse, Rat): Systemic administration of MPTP to mice results in a significant and selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and a depletion of dopamine in the striatum, mimicking key pathological features of Parkinson's disease[18].
-
Non-Human Primate Models: MPTP administration in primates induces a syndrome that is remarkably similar to human Parkinson's disease, including motor symptoms like bradykinesia, rigidity, and tremor, making it a highly valuable model for preclinical testing of therapeutic strategies[11].
Conclusion and Future Directions
The toxicological profile of this compound is defined not by its own actions, but by the potent neurotoxicity of its oxidized metabolite, MPP+. The conversion of the precursor MPTP to MPP+ and the subsequent multi-step assault on dopaminergic neurons—from selective uptake to mitochondrial poisoning, energy depletion, and oxidative stress—provides a robust and highly studied paradigm for neurodegeneration. This model has been instrumental in dissecting the molecular pathways that lead to the death of dopamine neurons in Parkinson's disease.
Future research should continue to leverage advanced in vitro models, particularly human iPSC-derived dopaminergic neurons, to explore patient-specific genetic susceptibilities to mitochondrial toxins. Furthermore, investigating the interplay between environmental toxins like MPP+ and genetic risk factors for PD will be crucial for developing targeted neuroprotective therapies that can halt the progression of this devastating disease.
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Di Monte, D. A., Wu, E. Y., Irwin, I., Delanney, L. E., & Langston, J. W. (1991). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 1-methyl-4-phenylpyridine (MPP+) cause rapid ATP depletion in isolated hepatocytes. Biochemical and Biophysical Research Communications, 178(1), 17-23. [Link]
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Mapa, M. S. T., Le, V. Q., & Wimalasena, K. (2018). Caenorhabditis elegans model studies show MPP+ is a simple member of a large group of related potent dopaminergic toxins. Toxicology and Applied Pharmacology, 355, 10-20. [Link]
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Kalivendi, S. V., Kotamraju, S., Cunningham, S., Shang, T., Hillard, C. J., & Kalyanaraman, B. (2003). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. The Biochemical Journal, 371(Pt 1), 151–164. [Link]
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Park, S., Lee, Y., & Lee, S. H. (2006). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Journal of Korean Medical Science, 21(4), 695–701. [Link]
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Choi, W. S., Kruse, S. E., Palmiter, R. D., & Xia, Z. (2008). Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat. Proceedings of the National Academy of Sciences, 105(39), 15136-15141. [Link]
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Kalivendi, S. V., Kotamraju, S., Cunningham, S., Shang, T., Hillard, C. J., & Kalyanaraman, B. (2003). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. The Biochemical Journal, 371(Pt 1), 151-164. [Link]
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Choi, W. S., Kruse, S. E., Palmiter, R. D., & Xia, Z. (2008). Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat. Proceedings of the National Academy of Sciences of the United States of America, 105(39), 15136–15141. [Link]
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Technical Guide: Early-Stage Inflammatory Response to MPP+
From Mitochondrial Toxicity to Immunomodulation: Mechanisms, Models, and Protocols
Executive Summary
Historically, 1-methyl-4-phenylpyridinium (MPP+) has been utilized primarily as a mitochondrial toxin to model dopaminergic neurodegeneration in Parkinson’s Disease (PD).[1] However, emerging research shifts the focus from simple necrosis to immunotoxicity . The "early-stage" inflammatory response—occurring before massive neuronal loss—is driven by a complex crosstalk between stressed neurons and resident microglia.
This guide provides a technical framework for investigating these early inflammatory events. It moves beyond basic cytotoxicity assays to focus on the NLRP3 inflammasome , TLR4 signaling , and mitochondrial ROS (mtROS) as the primary drivers of the immune response.
Part 1: The Mechanistic Architecture
The "Two-Signal" Immunotoxicity Model
MPP+ does not merely kill neurons; it triggers a sterile inflammatory cascade. For drug development, understanding the sequence of these signals is critical for timing therapeutic interventions.
-
The Initiator (Neuronal Stress): MPP+ enters dopaminergic neurons via the Dopamine Transporter (DAT). It inhibits Complex I, causing electron leakage and superoxide formation.[2]
-
Signal 1 (Priming): Dying neurons release Damage-Associated Molecular Patterns (DAMPs), such as HMGB1 and oxidized DNA. These bind to TLR4 on nearby microglia, activating NF-
B and upregulating pro-IL-1 and NLRP3 mRNA. -
Signal 2 (Activation): Secondary signals (often ATP or direct mtROS transfer) trigger the assembly of the NLRP3 inflammasome in microglia, leading to Caspase-1 activation and the release of mature IL-1
.
Pathway Visualization
The following diagram illustrates the transition from metabolic stress to immune activation.
Caption: The Neuron-Microglia Crosstalk: MPP+ induced neuronal stress releases DAMPs, triggering Microglial TLR4 priming and NLRP3 activation.
Part 2: Experimental Models & Cell Systems[3][4]
Choosing the correct model is the single most common failure point in MPP+ inflammation research.
Critical Insight: The DAT Limitation
Microglia (BV-2, HMC3) do not express the Dopamine Transporter (DAT). Therefore, treating microglia directly with MPP+ requires supraphysiological concentrations (mM range) to force entry, which lacks clinical relevance. The Co-culture Model is the authoritative standard for early-stage research.
| Model System | Components | Pros | Cons | Recommended Use |
| Direct Microglial | BV-2 or HMC3 cells + MPP+ (1-2 mM) | Simple, high throughput. | Low physiological relevance; requires toxic doses. | Preliminary toxicity screening only. |
| Conditioned Media | SH-SY5Y media transferred to Microglia | Captures soluble DAMPs (HMGB1). | Misses contact-dependent signals (Notch/Ephrin). | Studying paracrine signaling factors. |
| Transwell Co-culture | SH-SY5Y (Insert) + Microglia (Well) | Gold Standard. Allows soluble crosstalk but separates populations for analysis. | Technically demanding; optimization of media required. | Mechanistic studies & Drug Efficacy. |
| 3D Bioprint/Spheroid | Neuron/Glia hydrogel mix | Mimics tissue architecture. | High variability; difficult imaging. | Advanced late-stage validation. |
Part 3: Validated Protocol (The Co-Culture System)
This protocol focuses on the Transwell Co-culture System , designed to measure Reactive Microgliosis.
Phase 1: Neuronal Differentiation (Days 1-7)
Why: Undifferentiated SH-SY5Y cells lack robust dopaminergic phenotypes and sensitivity to MPP+.
-
Seed SH-SY5Y cells on Transwell inserts (0.4 µm pore size) at
cells/well. -
Induce with 10 µM Retinoic Acid (RA) in DMEM/F12 (1% FBS) for 5 days.
-
Validate differentiation by morphology (neurite extension) or Tyrosine Hydroxylase (TH) staining.
Phase 2: Microglial Seeding (Day 7)
-
Seed BV-2 or Primary Microglia in the bottom compartment of a 6-well plate (
cells/well). -
Starve microglia in serum-free media for 4 hours prior to co-culture to reduce basal NF-
B activity.
Phase 3: The Injury & Interaction (Day 8)
Critical Decision: Do you treat the neurons alone, or the whole system?
-
Protocol A (Physiological): Add MPP+ (500 µM) only to the top insert (neurons). The inflammation in the bottom well will be purely reactive to neuronal distress signals.
Phase 4: Analytical Timeline
-
T = 0h: Add MPP+ to neuronal insert.
-
T = 6h (Early ROS): Measure mtROS in neurons (MitoSOX) and NF-
B nuclear translocation in microglia. -
T = 12h (Inflammasome): Harvest microglia for Western Blot (NLRP3, ASC, Pro-Caspase-1).
-
T = 24h (Cytokine Release): Collect supernatant from the bottom well for IL-1
ELISA.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the Transwell Co-culture Reactive Microgliosis assay.
Part 4: Analytical Readouts & Troubleshooting
Key Biomarkers
| Target | Method | Expected Result (MPP+ Treated) | Notes |
| Mitochondrial ROS | MitoSOX Red (Flow Cytometry) | >2-fold increase (Neurons) | Use Antimycin A as positive control. |
| NLRP3 | Western Blot / IF | Upregulation & Speck formation | Look for ASC specks (perinuclear aggregates). |
| IL-1 | ELISA (Supernatant) | Increased (pg/mL range) | Requires Signal 2 (ATP) if levels are low. |
| Cell Viability | LDH Release Assay | Increased in Co-culture > Mono-culture | Proves "Synergistic Neurotoxicity." |
Expert Troubleshooting
-
Problem: Low Cytokine Levels.
-
Root Cause:[3][4][5][6][7][8][9][10] MPP+ provides the "Priming" signal (via DAMPs) but the "Activation" signal (ATP) might be insufficient in static culture.
-
Solution: Add 1-2 mM ATP for 30 mins prior to harvest to boost NLRP3 activation, or ensure MPP+ concentration is high enough to cause actual neuronal membrane leakage (LDH release).
-
-
Problem: High Background Inflammation.
References
-
Role of TLR4 in MPP+ Induced Microglial Activ
-
Synergistic Neurotoxicity in Co-culture Models
-
Mitochondrial ROS and Inflammasome Activ
-
NLRP3 Inflammasome in Parkinson's Disease Models
-
Experimental Protocols for MPP+ Toxicity
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The Pivotal Role of 1-Methyl-4-phenylpyridinium (MPP+) in Modeling Neurodegeneration: A Technical Guide
This guide provides a comprehensive technical review of 1-Methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that has been instrumental in advancing our understanding of neurodegenerative processes, particularly those implicated in Parkinson's disease (PD). We will delve into the molecular mechanisms of MPP+ toxicity, its application in validated in vitro and in vivo models, and the key cellular pathways it perturbs, offering researchers, scientists, and drug development professionals a detailed resource to support their work in this critical field.
Introduction: The Serendipitous Discovery and Scientific Significance of a Parkinsonian Toxin
The story of MPP+ begins with its precursor, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The tragic, accidental self-administration of a contaminated synthetic opioid in the early 1980s led to the development of severe parkinsonism in a group of young individuals.[1] This unfortunate event, however, provided a pivotal breakthrough in neuroscience research. Scientists identified MPTP as the causative agent, a lipophilic compound that can cross the blood-brain barrier.[1][2] Once in the brain, MPTP is metabolized by monoamine oxidase B (MAO-B) in astrocytes to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][3][4]
MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[5][6] This selective accumulation is a cornerstone of its specific neurotoxicity towards the dopaminergic neurons of the substantia nigra, the same population of neurons that degenerates in Parkinson's disease.[7][8] This remarkable parallel has established MPTP/MPP+ as an invaluable tool for creating robust and reproducible animal and cellular models of PD, allowing for the in-depth study of disease pathogenesis and the screening of potential neuroprotective therapies.[2][9][10]
The Molecular Underpinnings of MPP+ Neurotoxicity
The neurotoxic effects of MPP+ are multifaceted, initiating a cascade of deleterious events within dopaminergic neurons that ultimately lead to cell death. The primary mechanism revolves around mitochondrial dysfunction and the subsequent generation of oxidative stress.
Mitochondrial Complex I Inhibition and Energy Crisis
Upon entering the neuron, MPP+ accumulates in the mitochondria, driven by the mitochondrial membrane potential.[1][3] Inside the mitochondrial matrix, MPP+ acts as a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[11][12][13] This inhibition has two major consequences:
-
ATP Depletion: The disruption of the electron transport chain severely impairs ATP synthesis, leading to an energy crisis within the neuron.[13][14]
-
Electron Leakage and Reactive Oxygen Species (ROS) Production: The blockage at Complex I causes a "backup" of electrons, which then leak and react with molecular oxygen to form superoxide radicals (O₂⁻).[10][13]
This initial burst of mitochondrial ROS is a critical initiating event in the toxic cascade of MPP+.[15]
Oxidative Stress: The Central Mediator of Damage
The overproduction of ROS, coupled with the depletion of cellular antioxidants, leads to a state of severe oxidative stress.[11][16][17] This oxidative stress damages a wide array of cellular components:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation, which compromises membrane integrity and function.[16]
-
Protein Oxidation: Proteins are susceptible to oxidative damage, leading to loss of function and the formation of protein aggregates.[16]
-
DNA Damage: ROS can directly damage DNA, leading to mutations and strand breaks, further contributing to cellular dysfunction and apoptosis.
The central role of oxidative stress in MPP+-induced neurodegeneration is underscored by the protective effects of various antioxidants in experimental models.[16][18][19][20]
The Inflammatory Response and Secondary ROS Production
MPP+-induced neuronal damage also triggers an inflammatory response, characterized by the activation of microglia, the resident immune cells of the brain.[2][21] Activated microglia release pro-inflammatory cytokines and can also generate ROS through enzymes like NADPH oxidase, creating a "second wave" of oxidative stress that exacerbates neuronal injury.[15][18]
Modeling Neurodegeneration with MPP+: In Vitro and In Vivo Approaches
The specific and reproducible neurotoxicity of MPP+ has led to the development of widely used and well-characterized models of Parkinson's disease.
In Vitro Models: A Window into Cellular Mechanisms
Cellular models provide a controlled environment to dissect the molecular pathways of MPP+ toxicity and to screen for potential therapeutic agents.
Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used due to their dopaminergic characteristics and ease of culture.[22][23] When differentiated, these cells express key dopaminergic markers and are susceptible to MPP+-induced cell death.[7][24]
Experimental Protocol: Induction of Neurotoxicity in SH-SY5Y Cells with MPP+
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
To induce a more neuron-like phenotype, differentiate the cells by reducing the serum concentration (e.g., to 1% FBS) and adding retinoic acid (e.g., 10 µM) for 5-7 days.
-
-
MPP+ Treatment:
-
Prepare a stock solution of MPP+ iodide in sterile water or cell culture medium.
-
On the day of the experiment, dilute the MPP+ stock to the desired final concentrations (typically ranging from 0.1 to 5 mM) in fresh, low-serum medium.[25]
-
Remove the old medium from the differentiated SH-SY5Y cells and replace it with the MPP+-containing medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assessment of Neurotoxicity:
-
Cell Viability Assays: Measure cell viability using assays such as MTT, MTS, or LDH release.[23]
-
Apoptosis Assays: Detect apoptosis through methods like Hoechst staining for nuclear morphology, TUNEL staining for DNA fragmentation, or measurement of caspase-3 activity.[23][25]
-
Oxidative Stress Measurement: Quantify ROS levels using fluorescent probes like DCFDA or DHE.
-
Mitochondrial Function Analysis: Assess mitochondrial membrane potential using dyes like JC-1 or TMRM.
-
Cultures of primary dopaminergic neurons, typically derived from the ventral mesencephalon of rodent embryos, offer a more physiologically relevant model.[6][8] These neurons exhibit a high degree of sensitivity to MPP+ and are invaluable for studying the specific responses of dopaminergic neurons to the toxin.[26]
In Vivo Models: Recapitulating Parkinsonian Pathology
The administration of MPTP to animals, primarily mice and non-human primates, creates a powerful in vivo model that mimics many of the key features of Parkinson's disease.[2][9][10]
The MPTP mouse model is widely used due to the genetic tractability of mice and the relatively low cost.[2][10] Different administration protocols (acute, subacute, and chronic) can be employed to model different aspects of the disease.[2]
Experimental Protocol: Acute MPTP-Induced Parkinsonism in Mice
-
Animal Selection: C57BL/6 mice are commonly used as they are highly susceptible to MPTP neurotoxicity.[10]
-
MPTP Administration:
-
Dissolve MPTP hydrochloride in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection. A common acute regimen involves four injections of 10-20 mg/kg at 1-2 hour intervals.[2]
-
Safety Precaution: MPTP is a potent neurotoxin and must be handled with extreme care in a certified chemical fume hood, with appropriate personal protective equipment.
-
-
Post-Injection Monitoring and Analysis:
-
Monitor the animals for any signs of distress.
-
Behavioral testing (e.g., rotarod, open field test) can be performed to assess motor deficits.[27]
-
At the desired time point (typically 7-21 days post-injection), euthanize the animals and collect brain tissue.
-
-
Neurochemical and Histological Analysis:
-
Dopamine Measurement: Quantify striatal dopamine levels using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the loss of neurons in the substantia nigra and their terminals in the striatum.[28]
-
Downstream Cellular Consequences of MPP+ Exposure
The initial mitochondrial insult and oxidative stress trigger a cascade of downstream events that contribute to neuronal demise.
Alpha-Synuclein Aggregation
A hallmark of Parkinson's disease is the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein protein. MPP+ has been shown to induce the oligomerization and aggregation of α-synuclein in both cellular and animal models.[22][29][30] The interplay between mitochondrial dysfunction, oxidative stress, and α-synuclein aggregation is an area of active research, with evidence suggesting a vicious cycle where each factor exacerbates the others.[31]
Activation of Apoptotic Pathways
MPP+ induces neuronal cell death primarily through apoptosis, or programmed cell death.[32][33] This process involves the activation of a family of proteases called caspases.
-
Mitochondrial Pathway of Apoptosis: Mitochondrial damage leads to the release of cytochrome c into the cytoplasm, which triggers the activation of caspase-9 and subsequently the executioner caspase-3.[26][33]
-
Caspase-Independent Pathways: Evidence also suggests the involvement of caspase-independent apoptotic pathways, with the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[32]
-
Upstream Caspases: Studies have also implicated the activation of upstream caspases, such as caspase-2 and caspase-8, in MPP+-induced apoptosis.
Therapeutic Strategies Targeting MPP+-Induced Neurotoxicity
The MPP+ model has been instrumental in the preclinical evaluation of numerous neuroprotective strategies.[16][21][34] These strategies are often aimed at mitigating the key pathological events triggered by the toxin:
-
Antioxidants: Compounds that can scavenge ROS or boost endogenous antioxidant defenses have shown promise in protecting against MPP+ toxicity.[16][19][20]
-
Mitochondrial Protective Agents: Strategies aimed at preserving mitochondrial function, such as enhancing mitochondrial biogenesis or reducing mitochondrial fragmentation, are being explored.[35]
-
Anti-inflammatory Agents: Targeting the neuroinflammatory response with anti-inflammatory drugs may help to reduce secondary neuronal damage.[21]
-
Inhibitors of Apoptosis: Molecules that can block the activation of caspases or other pro-apoptotic factors are under investigation.
Conclusion
1-Methyl-4-phenylpyridinium has proven to be an indispensable tool in the field of neurodegeneration research. Its ability to selectively target and destroy dopaminergic neurons through mechanisms that mirror key aspects of Parkinson's disease has provided invaluable insights into the pathogenesis of this devastating disorder. The in vitro and in vivo models based on MPP+ and its precursor MPTP continue to be at the forefront of efforts to unravel the complex cellular and molecular events that lead to neurodegeneration and to identify and validate novel therapeutic interventions. As our understanding of these processes deepens, the legacy of this "accidental" neurotoxin will undoubtedly continue to shape the future of neuroscience and the development of effective treatments for neurodegenerative diseases.
Data Summary
Table 1: Effects of MPP+ on Dopaminergic Systems
| Parameter | In Vitro (e.g., SH-SY5Y cells) | In Vivo (e.g., MPTP-treated mice) |
| Primary Target | Differentiated dopaminergic neuroblastoma cells, primary dopaminergic neurons | Dopaminergic neurons of the substantia nigra pars compacta |
| Mechanism of Uptake | Dopamine Transporter (DAT) | Dopamine Transporter (DAT) |
| Key Molecular Event | Inhibition of mitochondrial Complex I | Inhibition of mitochondrial Complex I |
| Primary Consequences | ATP depletion, increased ROS production, oxidative stress | ATP depletion, increased ROS production, oxidative stress |
| Cellular Outcomes | Apoptosis, α-synuclein aggregation | Neuronal loss, striatal dopamine depletion, gliosis |
| Typical Concentrations/Doses | 0.1 - 5 mM | 10-30 mg/kg (MPTP) |
| Timeframe of Degeneration | 24 - 48 hours | 7 - 21 days |
Visualizations
Caption: Molecular cascade of MPTP/MPP+ neurotoxicity.
Caption: Experimental workflows for MPP+/MPTP models.
References
- MPP+ Produces Progressive Neuronal Degeneration Which Is Mediated by Oxidative Stress - PubMed. (n.d.).
- Parkinson's Disease MPP+ in vitro Model - NeuroProof. (n.d.).
- Protocol for the MPTP mouse model of Parkinson's disease - PubMed. (n.d.).
- Compensatory caspase activation in MPP+-induced cell death in dopaminergic neurons - PubMed. (n.d.).
- Selective degeneration of dopaminergic neurons by MPP+ and its rescue by D2 autoreceptors in Drosophila primary culture - PMC. (n.d.).
- Caspase-3 dependent proteolytic activation of protein kinase C delta mediates and regulates 1-methyl-4-phenylpyridinium (MPP+)-induced apoptotic cell death in dopaminergic cells - PubMed. (n.d.).
- In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.).
- MPTP, MPP+ and mitochondrial function - PubMed. (n.d.).
- Neuroprotective strategies in Parkinson's disease: protection against progressive nigral damage induced by free radicals - PubMed. (n.d.).
- MPP + induces α-synuclein oligomerization and neurite impairment by disrupting mitochondrial function and Akt signaling, with apigenin emerging as a potential neuroprotective agent - PubMed. (n.d.).
- High-Resolution Respirometry Reveals MPP + Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease - MDPI. (n.d.).
- Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC. (n.d.).
- MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - NIH. (n.d.).
- MPTP as a mitochondrial neurotoxic model of Parkinson's disease - PubMed. (n.d.).
- Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α-Synuclein Using Wharton's Jelly Mesenchymal Stem Cells - PubMed Central. (n.d.).
- Pharmacological inhibition of neuronal NADPH oxidase protects against 1-methyl-4-phenylpyridinium (MPP+)-induced oxidative stress and apoptosis in mesencephalic dopaminergic neuronal cells - PubMed. (n.d.).
- Mfn2 Overexpression Attenuates MPTP Neurotoxicity In Vivo - MDPI. (n.d.).
- MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf. (n.d.).
- MPTP Mouse Models of Parkinson's Disease: An Update - PMC. (n.d.).
- The effect of α-synuclein knockdown on MPP+ toxicity in models of human neurons - PMC. (n.d.).
- Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity - Frontiers. (n.d.).
- An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PubMed Central. (n.d.).
- Effect of MPP + on a-synuclein aggregation in the nigrostriatal... - ResearchGate. (n.d.).
- Differential regulation of caspase-2 in MPP⁺-induced apoptosis in primary cortical neurons. (2015).
- Characteristics of the mitochondrial and cellular uptake of MPP + , as probed by the fluorescent mimic, 4'I-MPP + - PLOS. (n.d.).
- Chemically Induced Models of Parkinson's Disease: History and Perspectives for the Involvement of Ferroptosis - Frontiers. (n.d.).
- Roles of autophagy in MPP+-induced neurotoxicity in vivo: the involvement of mitochondria and α-synuclein aggregation - PubMed. (n.d.).
- Exploring the in-vitro models for Parkinson's Disease: Differentiation and Limitations - IJNRD. (n.d.).
- Degeneration of dopamine neurons is completed at 2 weeks post MPP + in... - ResearchGate. (n.d.).
- Protocol for the MPTP mouse model of Parkinson's disease - ResearchGate. (n.d.).
- MPTP as a Mitochondrial Neurotoxic Model of Parkinson's Disease - ResearchGate. (n.d.).
- Neuroprotective strategies in Parkinson's disease: protection against progressive nigral damage induced by free radicals. - R Discovery. (n.d.).
- 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC. (n.d.).
- Characterization of α-synuclein aggregation in cells after MPP+... - ResearchGate. (n.d.).
- Caspase 3 activation and cell viability in response to rotenone, MPP +... - ResearchGate. (n.d.).
- Tectorigenin attenuates the MPP+‑induced SH‑SY5Y cell damage, indicating a potential beneficial role in Parkinson's disease by oxidative stress inhibition - Spandidos Publications. (2017).
- Behavioral characterization in MPTP/p mouse model of Parkinson's disease - IMR Press. (n.d.).
- Antioxidant Mechanism and Protection of Nigral Neurons Against MPP+ Toxicity by Deprenyl (Selegiline) - PubMed. (n.d.).
- Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC. (n.d.).
- MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies - PubMed. (n.d.).
- MPTP Mouse Model of Parkinson's Disease - Creative Biolabs. (n.d.).
- A model of MPP+ induced generation of two waves of ROS in dopaminergic... - ResearchGate. (n.d.).
- Parkinson's disease - Wikipedia. (n.d.).
- MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed. (n.d.).
- 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PubMed. (n.d.).
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Methodological & Application
Application Note: Practical Application of MPP+ in Cell Culture Models of Parkinson’s Disease
[1][2]
Chemical Identity & Critical Nomenclature
Clarification of Scope: The prompt specifies "1-Methyl-4-phenylpiperidine." In the context of neurodegenerative research, it is critical to distinguish between three structurally related compounds to ensure experimental validity:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): The lipophilic pro-toxin capable of crossing the Blood-Brain Barrier (BBB) in vivo. It is generally not used directly in mono-cultures (like SH-SY5Y) because these cells often lack the Monoamine Oxidase B (MAO-B) enzyme required to convert it to the active toxin.
-
MPP+ (1-methyl-4-phenylpyridinium): The charged, active toxic metabolite. This is the standard agent for in vitro cell culture models because it is a substrate for the Dopamine Transporter (DAT) and directly inhibits mitochondrial Complex I.
-
This compound: The fully saturated piperidine analog. This compound is pharmacologically distinct and often used as a negative control because it lacks the double bonds required for the specific toxicity profile of MPP+.
Decision: This guide focuses on the practical application of MPP+ , as it is the functional agent for inducing Parkinson-like pathology in cell culture.[1]
Mechanism of Action
To successfully model Parkinson's Disease (PD) in vitro, one must understand that MPP+ toxicity is dependent on specific cellular machinery. It is not a general cytotoxin; it is a selective neurotoxin.
Mechanistic Pathway[4]
-
Uptake: MPP+ is a cation that mimics dopamine. It is actively transported into the neuron via the Dopamine Transporter (DAT) . Note: Cells with low DAT expression (undifferentiated cells) require significantly higher doses of MPP+.
-
Accumulation: Once cytosolic, MPP+ accumulates in the mitochondria against the electrochemical gradient.
-
Inhibition: It binds to Complex I (NADH:ubiquinone oxidoreductase) of the Electron Transport Chain (ETC).
-
Collapse: This blocks electron flow, halts ATP synthesis, and generates massive Reactive Oxygen Species (ROS), leading to apoptotic cell death.
Figure 1: The selective toxicity pathway of MPP+. Specificity is driven by DAT expression, while toxicity is driven by mitochondrial inhibition.
Experimental Design Strategy
Choosing the correct cell model is the single most significant variable in MPP+ experiments.
Model Comparison Table
| Feature | SH-SY5Y (Undifferentiated) | SH-SY5Y (Retinoic Acid Differentiated) | PC12 (Rat Pheochromocytoma) | LUHMES (Human Mesencephalic) |
| Origin | Human Neuroblastoma | Human Neuroblastoma | Rat Adrenal Medulla | Human Fetal Mesencephalon |
| DAT Expression | Low | High (Physiologically Relevant) | Moderate | Very High |
| MPP+ Sensitivity | Low (Requires 1–3 mM) | High (Requires 10–500 µM) | Moderate | High |
| Relevance | High Throughput Screening | Gold Standard for PD Mechanisms | Historical Standard | Best for primary-like features |
| Key Limitation | Cancerous phenotype; glycolytic | Long protocol (7–10 days) | Species difference (Rat) | Requires coating/expensive media |
Expert Recommendation: For robust drug discovery or mechanistic studies, use Retinoic Acid (RA) differentiated SH-SY5Y cells . Undifferentiated cells are too glycolytic and resistant to mitochondrial toxins, often leading to false negatives.
Safety & Handling Protocol (CRITICAL)
MPP+ causes permanent, irreversible Parkinsonism if it enters the systemic circulation.
-
PPE: Double nitrile gloves, lab coat, safety goggles. Work strictly in a fume hood.
-
Weighing: Do not weigh powder if possible. Buy pre-weighed vials. If weighing is necessary, use an analytical balance inside a hood.
-
Deactivation: All waste (tips, media, tubes) must be deactivated before disposal.
-
Deactivation Solution: 1% Sodium Hypochlorite (Bleach) or Potassium Permanganate.
-
Soak all contact surfaces/tips for 15 minutes before standard hazardous waste disposal.
-
Detailed Protocol: MPP+ Neurotoxicity Assay
This protocol utilizes SH-SY5Y cells differentiated with All-trans Retinoic Acid (RA) to maximize DAT expression and sensitivity.
Phase 1: Reagent Preparation
-
MPP+ Stock (100 mM):
-
Dissolve MPP+ Iodide (MW ~297.1 g/mol ) in sterile water or PBS.
-
Note: Protect from light.[2]
-
Filter sterilize (0.22 µm).
-
Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw.
-
-
Differentiation Media:
-
DMEM/F12 + 1% FBS (Low Serum) + 10 µM All-trans Retinoic Acid (RA).
-
Tip: Perform RA addition in low light; RA is highly photosensitive.
-
Phase 2: Differentiation Workflow (Timeline)
Differentiation shifts the cells from a proliferative, glycolytic state to a post-mitotic, oxidative state resembling dopaminergic neurons.
Figure 2: 7-Day Differentiation protocol required to induce DAT expression prior to MPP+ exposure.
Phase 3: The "Kill Curve" (Dose-Response)
Before testing neuroprotective drugs, you must establish an EC50 (concentration that kills 50% of cells).
-
Seeding: Seed differentiated cells in 96-well plates (approx. 10,000 - 20,000 cells/well).
-
Treatment: Prepare serial dilutions of MPP+ in fresh media (Range: 0, 10, 50, 100, 500, 1000, 2000 µM).
-
Controls:
-
Negative Control: Media only (no cells).
-
Vehicle Control: Cells + Media (no MPP+).
-
Positive Control: 1% Triton X-100 (100% death).
-
-
Incubation: 24 to 48 hours at 37°C, 5% CO2.
-
Readout (MTT Assay):
-
Add MTT reagent (0.5 mg/mL final conc). Incubate 2–4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read absorbance at 570 nm.
-
Expected Results:
-
Undifferentiated SH-SY5Y: EC50 ≈ 1.5 – 2.5 mM
-
Differentiated SH-SY5Y: EC50 ≈ 100 – 500 µM (Increased sensitivity due to DAT).
Phase 4: Neuroprotection Screening
To test a drug candidate (e.g., an antioxidant or kinase inhibitor):
-
Pre-treatment: Add the candidate drug 1–2 hours before MPP+ addition. This allows the drug to prime cellular defenses (e.g., upregulate antioxidant enzymes).[3]
-
Co-treatment: Add MPP+ at the determined EC50 concentration.
-
Incubation: 24 hours.
-
Analysis: Compare viability of [Drug + MPP+] vs. [Vehicle + MPP+].
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Variability | "Edge Effect" in 96-well plates | Fill outer wells with PBS; do not use them for data. |
| Low Sensitivity | Low DAT expression | Ensure RA differentiation is effective (check neurite outgrowth morphologically). |
| No Toxicity | MPP+ degradation | MPP+ is light sensitive. Use fresh aliquots. Do not freeze-thaw >2 times. |
| Detachment | Cells washing off | Differentiated neurons adhere poorly. Use Poly-D-Lysine (PDL) or Laminin coated plates. |
References
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151.
-
Presgraves, S. P., et al. (2004). Involvement of dopamine transporter in the toxicity of 1-methyl-4-phenylpyridinium (MPP+) in SH-SY5Y cells. Experimental Neurology, 190(1), 157-165.
-
Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson’s disease research: a systematic review. Molecular Neurodegeneration, 12, 10.
-
PubChem. 1-Methyl-4-phenylpyridinium (MPP+) Compound Summary.
-
Falkenburger, B. H., et al. (2016). In vitro models of Parkinson's disease. Journal of Neurochemistry, 139(S1), 121-142.
Advanced Methods for Oxidative Stress Profiling in MPP+ Neurotoxicity Models
Introduction: The MPP+ Mechanistic Cascade
The 1-methyl-4-phenylpyridinium (MPP+) model is a cornerstone of Parkinson’s Disease (PD) research, specifically for screening neuroprotective agents. Unlike general oxidative stressors (e.g.,
MPP+ is the toxic metabolite of MPTP.[1][2] It enters dopaminergic neurons via the Dopamine Transporter (DAT) and accumulates in the mitochondria.[2] There, it binds to Complex I (NADH:ubiquinone oxidoreductase) of the Electron Transport Chain (ETC).[2] This blockade halts electron flow, causing two distinct lethal events:[2]
-
ATP Depletion: Energy failure leading to necrotic cell death.
-
Electron Leakage: Stalled electrons reduce molecular oxygen to form Superoxide (
) , the primary Reactive Oxygen Species (ROS) in this model.
Strategic Implication: When profiling drugs in this model, you cannot simply measure "ROS." You must distinguish between primary mitochondrial ROS (the cause) and secondary cytosolic damage (lipid peroxidation, GSH depletion).
Visualization: The MPP+ Toxicity Pathway[2]
Figure 1: Mechanistic pathway of MPP+ induced neurotoxicity. Note the central role of Complex I inhibition in generating superoxide.
Experimental Design Considerations
Before initiating protocols, ensure your model system is calibrated.
-
Cell Model: SH-SY5Y (Human Neuroblastoma) is the industry standard.
-
Recommendation: Use Retinoic Acid (RA) differentiated SH-SY5Y cells. Undifferentiated cells lack robust DAT expression, making them less sensitive to MPP+ specific toxicity.
-
-
Dosage & Timing:
-
Controls:
-
Positive Control: Rotenone (0.1–1 µM) – Direct Complex I inhibitor.
-
Negative Control: N-Acetylcysteine (NAC, 1–5 mM) – ROS scavenger.
-
Protocol 1: Dual-Probe ROS Detection (Flow Cytometry/Imaging)
This protocol simultaneously measures Mitochondrial Superoxide (the source) and General Cytosolic ROS (the downstream effect).
Probes:
-
MitoSOX™ Red: Targets mitochondria; fluoresces upon oxidation by superoxide.[5]
-
H2DCFDA (DCFH-DA): Cell-permeant; esterases cleave it to DCFH, which is oxidized by H2O2/hydroxyl radicals to fluorescent DCF.[6]
Step-by-Step Methodology
-
Cell Preparation:
-
Seed SH-SY5Y cells in 6-well plates (Flow Cytometry) or black-walled 96-well plates (Plate Reader/Imaging).
-
Differentiate with 10 µM Retinoic Acid for 5–7 days (optional but recommended).
-
-
MPP+ Treatment:
-
Treat cells with MPP+ (e.g., 1 mM) for the desired duration (e.g., 24 hours).[7] Include Vehicle (media only) and Positive Control (Rotenone) wells.
-
-
Probe Loading (Critical Step):
-
Note: Serum contains esterases that degrade DCFH-DA prematurely. Perform staining in serum-free media or HBSS. [8]
-
Prepare a working solution in warm HBSS/PBS:
-
MitoSOX: 5 µM final concentration.
-
DCFH-DA: 10 µM final concentration.
-
-
Remove culture media and wash cells 1x with warm PBS.[9]
-
Add the Probe Working Solution.
-
-
Incubation:
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Wash & Recovery:
-
Aspirate probe solution.
-
Wash cells 2x with warm PBS to remove extracellular dye (reduces background).
-
For Imaging: Add clear, phenol-red-free media and image immediately.
-
For Flow Cytometry: Trypsinize cells, neutralize, centrifuge, and resuspend in cold PBS + 1% BSA.
-
-
Data Acquisition:
-
DCF (Cytosolic): Ex 488 nm / Em 530 nm (FITC channel).
-
MitoSOX (Mitochondrial): Ex 510 nm / Em 580 nm (PE/RFP channel).
-
Self-Validation Check: MPP+ treated cells must show a higher relative increase in MitoSOX signal compared to DCF signal in the early timepoints (<6h), reflecting the mitochondrial origin of the stress.
Protocol 2: Lipid Peroxidation (MDA Assay)
ROS degrade cell membranes, producing Malondialdehyde (MDA). This assay quantifies cumulative damage, making it ideal for 24h+ endpoints.
Method: TBARS (Thiobarbituric Acid Reactive Substances) with n-Butanol Extraction .
Step-by-Step Methodology
-
Lysis & Homogenization:
-
Wash MPP+ treated cells/tissue with cold PBS.
-
Lyse in RIPA buffer containing protease inhibitors.
-
Crucial Step: Add BHT (Butylated Hydroxytoluene) to a final concentration of 5 mM. BHT prevents new lipid peroxidation from occurring during the heating steps of the assay.
-
-
TBA Reaction:
-
Mix 100 µL of sample (lysate) with:
-
200 µL of 10% Trichloroacetic Acid (TCA) (precipitates protein).
-
300 µL of 0.67% Thiobarbituric Acid (TBA).
-
-
-
Boiling:
-
Incubate at 95°C for 60 minutes . The solution will turn pink if MDA is present.
-
Cool to room temperature on ice.
-
-
Extraction (The "Senior Scientist" Tip):
-
Most commercial kits skip this, but for high accuracy, add 300 µL of n-Butanol .
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
The pink MDA-TBA adduct partitions into the upper (organic) phase, leaving interfering hemoglobin/sugars in the aqueous phase.
-
-
Measurement:
Protocol 3: The Redox Index (GSH/GSSG Ratio)
MPP+ toxicity collapses the Glutathione (GSH) antioxidant system. The ratio of Reduced (GSH) to Oxidized (GSH) glutathione is the most sensitive indicator of cellular redox capacity.
Method: DTNB (Ellman’s Reagent) Recycling Assay.
Step-by-Step Methodology
-
Sample Preparation:
-
Lyse cells in cold 5% Sulfosalicylic Acid (SSA) . SSA deproteinizes the sample and prevents oxidation of GSH to GSSG during processing.
-
Centrifuge (10,000 x g, 10 min, 4°C) and collect supernatant.
-
-
Differential Quantification:
-
Total Glutathione (GSH + GSSG): Use 20 µL of supernatant.
-
GSSG Only: Treat 100 µL of supernatant with 2% 2-Vinylpyridine (2-VP) for 1 hour at room temperature. 2-VP covalently binds GSH, "masking" it so only GSSG remains to be measured.
-
-
Assay Reaction:
-
Prepare Master Mix:
-
NADPH (0.2 mM)
-
DTNB (0.6 mM)
-
Glutathione Reductase (GR) (1 U/mL)
-
-
Add Master Mix to both "Total" and "GSSG" samples in a 96-well plate.
-
-
Kinetic Read:
-
Measure Absorbance at 412 nm every minute for 10 minutes.
-
The rate of color formation (yellow TNB product) is proportional to the glutathione concentration.[12]
-
-
Calculation:
-
GSH_actual = Total - GSSG
-
Ratio = GSH_actual / GSSG[13]
-
Experimental Workflow Visualization
Figure 2: Parallel workflow for comprehensive oxidative stress profiling.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Background in DCF | Probe auto-oxidation or media interference. | Use phenol-red free HBSS. Wash cells 2x after loading. Do not expose to light.[14] |
| No MitoSOX Signal | MPP+ concentration too low or timepoint too late (mitophagy). | Measure at acute timepoints (2-4h). Ensure 1 mM MPP+ dose. |
| MDA Variability | Artificial oxidation during boiling. | Must add BHT to lysis buffer. Use n-Butanol extraction to remove interferences. |
| GSH/GSSG Ratio < 1 | Oxidation during sample prep. | Lyse in 5% SSA immediately. Keep samples on ice. |
References
-
Mechanism of MPP+ Toxicity
-
Richardson, J. R., et al. (2005). "Paraquat neurotoxicity is distinct from that of MPTP and rotenone." Toxicological Sciences. Link
-
-
Mitochondrial ROS Protocols
-
Kauffman, M. E., et al. (2016). "MitoSOX-based flow cytometry for detecting mitochondrial ROS." Bio-protocol. Link
-
-
DCFH-DA Assay Limitations & Optimization
-
Kalyanaraman, B., et al. (2012). "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine. Link
-
-
Lipid Peroxidation (MDA)
-
Tsikas, D. (2017). "Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges." Analytical Biochemistry. Link
-
-
GSH/GSSG Recycling Assay
-
Rahman, I., et al. (2006). "Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method." Nature Protocols. Link
-
Sources
- 1. Oxidative Stress, Mitochondrial Dysfunction, and Neuroprotection of Polyphenols with Respect to Resveratrol in Parkinson’s Disease [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. promega.com [promega.com]
- 14. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
troubleshooting low yield in 1-Methyl-4-phenylpiperidine synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-4-phenylpiperidine (MPP). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and optimizing reaction yields. As a crucial scaffold in medicinal chemistry, particularly in the development of analgesics and other CNS-active agents, achieving a high-yield, high-purity synthesis of MPP is paramount.[1][2] This document provides in-depth, field-proven insights and validated protocols to help you achieve your synthetic goals.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing the target molecule:
-
N-Methylation of 4-Phenylpiperidine: This is arguably the most direct route, starting from commercially available 4-phenylpiperidine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[3][4]
-
Multi-step Synthesis from Piperidone Derivatives: These routes build the molecule from a piperidone core. A common starting material is 1-benzylpiperidin-4-one, which undergoes a series of reactions, including the introduction of the phenyl group, followed by N-debenzylation and subsequent N-methylation.[5] Another approach involves the reductive amination of 4-phenyl-4-piperidinone with a methylamine source.
Q2: Which synthetic route typically offers the best yield?
The N-methylation of 4-phenylpiperidine via the Eschweiler-Clarke reaction is often favored for its simplicity and generally high yields, which can exceed 90% under optimized conditions.[6] However, the overall yield is contingent on the purity of the starting 4-phenylpiperidine. Multi-step syntheses can have lower overall yields due to losses at each step but offer greater flexibility in analogue synthesis.
Q3: What is the most critical byproduct to be aware of during this synthesis?
The most significant and dangerous byproduct is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons and can induce irreversible Parkinson's-like symptoms.[7][8] Its formation can occur accidentally, particularly under harsh acidic and high-temperature conditions that promote dehydration of a 4-hydroxy intermediate.[9][10] Rigorous monitoring and purification are essential to ensure the final product is free of this contaminant.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the consumption of the starting material and the formation of the product. A typical mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent spot tailing. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
PART 2: Troubleshooting Guide for Low Yield
Low yield is a frequent challenge in organic synthesis. This section provides a structured approach to diagnosing and resolving this issue based on the synthetic route employed.
Scenario 1: Low Yield in N-Methylation of 4-Phenylpiperidine (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction methylates a primary or secondary amine using excess formaldehyde and formic acid.[11] It is an irreversible reaction due to the loss of carbon dioxide gas.
Q: My Eschweiler-Clarke reaction is giving a low yield of this compound. What went wrong?
A: Low yield in this reaction typically stems from three main areas: incomplete reaction, reagent issues, or work-up problems. Let's break down the potential causes and solutions.
-
Potential Cause 1: Incomplete Reaction
-
Why it happens: The reaction may not have gone to completion due to insufficient reagents, inadequate temperature, or too short a reaction time. Formic acid acts as the hydride donor, reducing the iminium ion formed between the amine and formaldehyde.[12] An insufficient amount of either reagent will stall the reaction.
-
How to fix it:
-
Check Stoichiometry: Ensure a molar excess of both formaldehyde (typically as a 37% aqueous solution) and formic acid is used. A common ratio is 1 equivalent of amine to 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid.
-
Optimize Temperature & Time: The reaction is typically heated to 80-100 °C for several hours. Monitor the reaction by TLC until the starting amine spot is completely consumed.
-
Ensure Proper Mixing: Vigorous stirring is necessary, especially as the reaction mixture can be biphasic.
-
-
-
Potential Cause 2: Reagent Degradation
-
Why it happens: Old or improperly stored formaldehyde can polymerize to paraformaldehyde, reducing its effective concentration. Formic acid can also degrade over time.
-
How to fix it: Use fresh, high-quality reagents. If using paraformaldehyde instead of aqueous formaldehyde, ensure it is fully depolymerized by heating before the amine is added.
-
-
Potential Cause 3: Inefficient Work-up and Product Loss
-
Why it happens: The product, this compound, is a tertiary amine and is basic. During work-up, it must be extracted into an organic solvent from a basic aqueous solution. If the pH is not sufficiently high, the product will remain protonated in the aqueous layer, leading to significant loss.
-
How to fix it:
-
After the reaction is complete, cool the mixture and carefully basify with a strong base (e.g., 40% NaOH solution) until the pH is >12, checking with pH paper.[13]
-
Perform multiple extractions with a suitable organic solvent like dichloromethane, diethyl ether, or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Scenario 2: Low Yield in Reductive Amination Routes
Reductive amination involves the reaction of a ketone with an amine to form an imine or iminium ion, which is then reduced in situ by a hydride reducing agent.[14][15]
Q: I'm attempting a one-pot reductive amination to synthesize an MPP precursor, but the yield is poor. What are the likely issues?
A: Success in reductive amination hinges on the delicate balance between iminium ion formation and reduction. Common failure points include the choice of reducing agent, pH control, and competing side reactions.
-
Potential Cause 1: Ineffective Iminium Ion Formation
-
Why it happens: The formation of the iminium ion from the ketone and amine is a reversible, equilibrium-driven process that involves the elimination of water. If water is not effectively removed or the pH is incorrect, the equilibrium will not favor the iminium ion, and the reaction will not proceed.
-
How to fix it:
-
pH Control: The reaction is often mildly acidic (pH 4-6) to facilitate both carbonyl protonation and maintain the amine in its nucleophilic, unprotonated state. Adding a small amount of acetic acid can be beneficial.
-
Dehydrating Agents: While not always necessary with certain reducing agents, adding molecular sieves can help drive the equilibrium towards the iminium ion.
-
Solvent Choice: Use a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[16]
-
-
-
Potential Cause 2: Incorrect Choice or Handling of Reducing Agent
-
Why it happens: The reducing agent must be selective for the iminium ion over the ketone. Strong reducing agents like LiAlH₄ or NaBH₄ will rapidly reduce the starting ketone before it can react with the amine.
-
How to fix it:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations.[16] It is mild enough not to reduce the ketone but is highly effective at reducing the iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another option but is highly toxic and requires careful pH control.
-
Staged Addition: Allow the ketone and amine to stir together for a period (e.g., 30-60 minutes) to allow the iminium ion to form before adding the reducing agent.
-
-
-
Potential Cause 3: Competing Ketone Reduction
-
Why it happens: Even with a selective reducing agent, if the rate of iminium ion formation is slow (e.g., due to steric hindrance), the direct reduction of the ketone to an alcohol can become a significant side reaction.[15]
-
How to fix it:
-
Optimize Temperature: Running the reaction at room temperature or slightly below can favor the desired pathway.[16]
-
Slow Reagent Addition: Add the reducing agent portion-wise over time to keep its instantaneous concentration low, giving the iminium ion equilibrium more time to establish.
-
-
PART 3: Data & Protocols
Data Summary Tables
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Route 1: N-Methylation (Eschweiler-Clarke) | Route 2: Multi-Step from Piperidone |
| Starting Materials | 4-Phenylpiperidine, Formaldehyde, Formic Acid | 1-Benzyl-4-piperidone, Phenyl Grignard, etc. |
| Typical Overall Yield | High (>80%) | Moderate (40-60%) |
| Number of Steps | 1 | 3+ |
| Key Advantages | Fast, high-yielding, simple procedure. | High flexibility for analogue synthesis. |
| Key Disadvantages | Limited to available piperidine precursors. | Lower overall yield, more complex. |
| Critical Control Points | Reagent stoichiometry, temperature, basic work-up. | Anhydrous conditions (Grignard), catalyst activity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylpiperidine (10.0 g, 62.0 mmol).
-
Reagent Addition: Add formic acid (98-100%, 5.7 g, 4.7 mL, 124 mmol, 2.0 equiv.) followed by aqueous formaldehyde (37% w/w, 10.1 g, 9.3 mL, 124 mmol, 2.0 equiv.).
-
Heating: Heat the reaction mixture in an oil bath at 90-100 °C with vigorous stirring. Monitor the evolution of CO₂ gas. The reaction is typically complete in 2-4 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC (e.g., 10% MeOH in DCM with 1% Et₃N).
-
Work-up:
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully add 40% aqueous NaOH solution until the pH of the aqueous phase is >12.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
The product can be further purified by vacuum distillation if necessary to yield this compound.
-
PART 4: Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low yield in your synthesis.
Caption: A decision tree for troubleshooting low yield.
Synthetic Pathways and Byproduct Formation
This diagram illustrates the primary synthetic routes and the potential side reaction leading to the formation of the neurotoxin MPTP.
Caption: Key synthetic routes and MPTP byproduct formation.
References
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
PrepChem.com. (n.d.). Synthesis of 1-Methyl-4,4-diphenylpiperidine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Retrieved from [Link]
- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
-
ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]
- Google Patents. (n.d.). 4-phenylpiperidines and their preparation.
-
Pontén, J., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 51(21), 6895-6905. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine, 1-methyl-4-phenyl-. PubChem Compound Database. Retrieved from [Link]
-
Zhou, X., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3504. Retrieved from [Link]
-
GUPEA. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). MPTP is a byproduct during the chemical synthesis of a meperidine.... Retrieved from [Link]
-
Wikipedia. (n.d.). MPTP. Retrieved from [Link]
-
Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler-Clarke Methylation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and toxicity toward nigrostriatal dopamine neurons of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogues. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
bioRxiv. (2024). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Treated Adult Zebrafish as a Model for Parkinson's Disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylpiperidine. PubChem Compound Database. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Retrieved from [Link]
-
YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review of Modern Eschweiler-Clarke Methylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected Mortality in MPTP Studies
Topic: Minimizing attrition and variability in MPTP-induced Parkinson’s Disease models. Audience: Senior Researchers, In Vivo Pharmacologists, and Lab Managers. Safety Warning: MPTP is a potent neurotoxin capable of causing permanent Parkinsonian symptoms in humans.[1] All protocols described below must be performed under strict BSL-2/3 conditions with appropriate PPE.
Introduction: The "Hidden" Variables in MPTP Toxicity
You are likely here because your C57BL/6 mice are dying at rates exceeding the expected 10-15%, or you are seeing massive variability in lesion size. The MPTP model is deceptively simple: a systemic injection causes selective neurodegeneration. However, the window between a successful nigrostriatal lesion and systemic lethality is narrow.
This guide treats your experiment as a system. When the system fails (excess mortality), it is usually due to one of three variables: Metabolic Flux (Strain/Sex) , Peripheral Toxicity (Supportive Care) , or Compound Instability .
Visualizing the Mechanism of Action
To troubleshoot, we must first visualize where the molecule goes. Mortality often stems from "off-target" peripheral effects or overwhelming mitochondrial failure before the neurodegeneration can stabilize.
Figure 1: The MPTP Bioactivation Pathway. Note that MPTP itself is not the toxin; it requires conversion by MAO-B in astrocytes.[2] Mortality often occurs when systemic mitochondrial inhibition overwhelms the heart or respiratory muscles before the toxin is cleared from the periphery.
Part 1: Pre-Experiment Risk Assessment
Q: Why are my control animals dying, or why is mortality >50%?
Diagnosis: This usually indicates peripheral toxicity rather than neurotoxicity. MPTP causes acute cardiovascular collapse and respiratory distress if the peripheral conversion to MPP+ is too rapid or if the animal cannot maintain homeostasis.
The "Survival Triad" Protocol: You must implement these three supportive measures immediately after dosing.
| Component | Action | Causality/Reasoning |
| 1. Thermal Support | Place cages on heating pads (37°C) for 24-48h post-injection. | MPTP induces acute, severe hypothermia. Cold stress exacerbates mitochondrial failure and is a primary cause of death <24h [1]. |
| 2. Glycemic Support | Administer 1-2 mL saline + 5% dextrose (SC) post-injection. | Mice stop eating/drinking due to motor deficits. Hypoglycemia + Mitochondrial inhibition = Lethal metabolic crash. |
| 3. Bedding Hygiene | Change bedding 24h post-last dose (in fume hood). | MPTP metabolites are excreted in urine. Coprophagia or contact with soiled bedding causes re-dosing and skin toxicity [2]. |
Q: I switched from C57BL/6J to C57BL/6N and my results changed. Why?
Diagnosis: Genetic drift affecting mitochondrial function.
-
C57BL/6J (Jackson): Carries a spontaneous mutation in the Nnt gene (nicotinamide nucleotide transhydrogenase). This impairs mitochondrial peroxide metabolism, theoretically making them more susceptible to oxidative stress, but also prone to glucose intolerance [3].
-
C57BL/6N (NIH/Charles River): Wild-type Nnt. Generally more robust, but may require higher doses to achieve the same lesion size as 6J.
-
Action: Never mix substrains. If you switch, you must re-titrate your dose.
Part 2: Dosing & Administration Troubleshooting
Q: Which dosing regimen should I use to balance survival with lesion severity?
Analysis: The regimen dictates the mortality risk profile.
| Regimen | Protocol | Mortality Risk | Mechanism of Death |
| Acute | 4x 20 mg/kg, 2h intervals (1 day) | High (20-50%) | Acute cardiovascular collapse; peripheral mitochondrial inhibition. |
| Sub-Acute | 30 mg/kg daily (5 days) | Moderate (5-15%) | Dehydration/Starvation (motor deficit accumulation). |
| Chronic | 25 mg/kg twice/week (5 weeks) | Low (<5%) | Rare; usually due to handling stress or fighting. |
Recommendation: For drug screening, the Sub-Acute (5-day) model often provides the best balance of robust lesioning (~40-50% TH loss) and manageable survival, provided supportive care is used [4].
Q: Is my MPTP solution stable?
Diagnosis: MPTP hydrochloride is stable, but pH and handling matter.
-
The Issue: MPTP is often sold as a salt (HCl). If you calculate dose based on the salt weight without correcting for the free base, you are under-dosing.
-
Correction Factor: 1 mg MPTP-HCl ≈ 0.85 mg MPTP free base. Ensure your protocol specifies which weight you are using.
-
-
Stability: MPTP in saline oxidizes over time. Always prepare fresh daily. Discard unused solution; do not freeze and thaw for re-use, as degradation products can be unpredictably toxic or inactive.
Part 3: Post-Procedure Monitoring & Troubleshooting
Q: My mice survive the injection but die 3-5 days later. Why?
Diagnosis: "Parkinsonian Starvation." By day 3, dopamine depletion peaks. The mice are rigid, bradykinetic, and may not be able to reach the food hopper or water bottle.
-
Solution: Place "wet mash" (powdered chow mixed with water/hydrogel) on the cage floor. Use long-sipper water bottles or hydrogel packs on the floor.
Q: How do I distinguish between specific neurotoxicity and systemic failure?
Checklist:
-
Weight Loss: >20% loss indicates systemic failure/dehydration.
-
Posture: Hunched posture + piloerection is generic sickness.
-
Specific Motor Signs: Tremor, Straub tail (stiff tail held up), and rigidity are signs of successful MPTP bioactivation. If you see only lethargy without rigidity, you may have systemic toxicity without successful brain uptake.
Visual Troubleshooting Guide
Use this decision tree to diagnose the root cause of your mortality events.
Figure 2: Root Cause Analysis for MPTP Mortality. Differentiating between acute (systemic) and delayed (husbandry-related) mortality is critical for saving the cohort.
References
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. Link
-
Przedborski, S., et al. (2001). The parkinsonian toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a technical review of its utility and safety. Journal of Neurochemistry, 76(5), 1265–1274. Link
-
Mekada, K., et al. (2009). Genetic differences among C57BL/6 substrains. Experimental Animals, 58(2), 141-149. Link
-
Tatton, N. A., & Kish, S. J. (1997). In situ detection of apoptotic nuclei in the substantia nigra compacta of the human parkinsonian brain. Neuroscience, 77(4), 1037-1048. Link
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Validation & Comparative
cross-validation of in vitro and in vivo results for 1-Methyl-4-phenylpiperidine
Structural Activity Relationship (SAR) & Safety Validation
Executive Summary: The "Double Bond" Determinant
In the development of piperidine-based analgesics and CNS agents, distinguishing between therapeutic scaffolds and neurotoxic impurities is critical. 1-Methyl-4-phenylpiperidine serves as the definitive negative control in dopaminergic neurotoxicity studies.
Unlike its unsaturated analog MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which causes permanent Parkinsonism, this compound is metabolically inert regarding neurotoxin formation.[1] This guide provides the experimental framework to cross-validate these two molecules, demonstrating how a single structural saturation event (piperidine vs. tetrahydropyridine) dictates biological safety.
Key Differentiators at a Glance
| Feature | MPTP (The Toxin) | This compound (The Control) |
| Core Structure | 1,2,3,6-Tetrahydropyridine (Unsaturated) | Piperidine (Saturated) |
| MAO-B Interaction | High-affinity Substrate (Oxidized to MPP+) | Competitive Inhibitor (Cannot be oxidized to pyridinium) |
| Mitochondrial Effect | Potent Complex I Inhibitor (via MPP+) | Negligible / No Effect |
| In Vivo Outcome | >70% Striatal Dopamine Depletion | No Significant Depletion |
| Clinical Relevance | Induces Parkinsonism | Structural Pharmacophore (e.g., Pethidine backbone) |
Mechanism of Action: The Bioactivation Pathway
The toxicity of MPTP is not intrinsic; it is a "suicide substrate" requiring bioactivation. This compound fails this activation step due to the lack of the C2-C3 double bond.
The MAO-B Gateway
-
MPTP: Lipophilic pro-toxin crosses the Blood-Brain Barrier (BBB).[2][3] Glial MAO-B oxidizes it to MPDP+, which spontaneously forms MPP+ (1-methyl-4-phenylpyridinium).[2][4] MPP+ is then uptaken by Dopamine Transporters (DAT) into neurons, where it poisons mitochondria.
-
This compound: Although it crosses the BBB and binds to MAO-B, the saturated ring prevents the abstraction of electrons required to form the aromatic pyridinium ion. It remains a lipophilic amine and is cleared without forming a mitochondrial toxin.
Figure 1: Comparative metabolic fate. The saturated ring of this compound prevents the formation of the toxic MPP+ species.
In Vitro Validation Protocols
To validate the safety of a piperidine scaffold, you must demonstrate its inability to generate MPP+-like toxicity in dopaminergic cultures.
Experiment A: Mesencephalic Dopamine Uptake Assay
This assay measures the functional integrity of dopaminergic neurons. Neurotoxicity results in a loss of DAT function and reduced [3H]-Dopamine uptake.[1]
Protocol:
-
Culture: Prepare primary mesencephalic cultures from E15 rat embryos (rich in dopaminergic neurons).
-
Treatment (24h):
-
Group 1 (Negative Control): Vehicle (Media).
-
Group 2 (Positive Control): MPP+ (10 µM). Note: Use MPP+, not MPTP, for in vitro neuronal cultures as they often lack sufficient glial MAO-B for conversion.
-
Group 3 (Test): this compound (10 µM and 50 µM).
-
-
Uptake Assay:
-
Wash cells with Krebs-Ringer buffer.
-
Incubate with [3H]-Dopamine (50 nM) for 20 minutes at 37°C.
-
Terminate uptake with ice-cold buffer.
-
Lyse cells and measure radioactivity via liquid scintillation counting.
-
Expected Results:
-
MPP+: >90% reduction in [3H]-DA uptake (severe toxicity).
-
This compound: <5% reduction (comparable to vehicle).
Experiment B: Mitochondrial Respiration (Seahorse Assay)
Directly assess if the compound inhibits Complex I, independent of MAO-B conversion.
Protocol:
-
Isolate mitochondria from mouse liver or brain.
-
Measure Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer.
-
Inject substrates: Pyruvate/Malate (Complex I dependent).
-
Inject MPP+ (Positive Control) vs. This compound .
Causality Check: MPP+ will acutely drop OCR (similar to Rotenone). This compound should show no acute drop, confirming that the parent molecule is not a mitochondrial toxin.
In Vivo Validation Protocols
The "Gold Standard" for confirming lack of neurotoxicity is the C57BL/6 mouse model. This strain is uniquely sensitive to MPTP.
Acute Toxicity Model (The "4x20" Regimen)
This aggressive protocol is designed to maximize neurotoxicity in MPTP-treated animals. If this compound fails to produce toxicity here, it is confirmed safe regarding this mechanism.
Subject: Male C57BL/6 mice (8-10 weeks old, 22-25g).
Workflow:
Figure 2: Acute dosing workflow for comparative neurotoxicity.
Step-by-Step Protocol:
-
Preparation: Dissolve compounds in sterile saline. Safety Note: Handle MPTP with extreme caution (Class II Biosafety Cabinet, double gloves).
-
Dosing: Administer intraperitoneal (i.p.) injections every 2 hours for a total of 4 doses.
-
MPTP Dose: 20 mg/kg (free base).
-
This compound Dose: Calculate equimolar dose to ensure fair comparison (approx. 16-18 mg/kg depending on salt form).
-
-
Post-Care: MPTP mice require heating pads (thermoregulation fails due to acute toxicity) and soft food. This compound mice typically show no acute distress.
-
Endpoint (Day 7): Euthanize. Rapidly dissect the striatum on ice. Snap freeze in liquid nitrogen.
-
Analysis: Homogenize tissue in perchloric acid. Analyze Dopamine (DA) and metabolites (DOPAC, HVA) via HPLC with Electrochemical Detection (HPLC-ECD).
Data Interpretation & Reference Values
| Readout | Saline Control | MPTP Treated | This compound | Interpretation |
| Striatal Dopamine | 100% (Baseline) | < 20% | 95-100% | No neurodegeneration |
| TH+ Neurons (SNpc) | ~10,000 cells | < 4,000 cells | ~10,000 cells | No cell body loss |
| Mortality (Acute) | 0% | 10-20% | 0% | High safety margin |
References
-
Langston, J. W., et al. (1984). "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis." Science.
-
Heikkila, R. E., et al. (1984). "Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors." Nature.[5]
-
Castagnoli, N. Jr., et al. (1985). "Structural studies of the MPTP neurotoxin. 1. Metabolic studies."[1][4][5][6][7][8] Journal of Medicinal Chemistry.
-
Jackson-Lewis, V., & Przedborski, S. (2007). "Protocol for the MPTP mouse model of Parkinson's disease."[7] Nature Protocols.
-
Mytilineou, C., Cohen, G., & Heikkila, R. E. (1985). "1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture."[1] Neuroscience Letters.
Disclaimer: This guide is for research purposes only. MPTP is a potent neurotoxin; all experimental protocols must be approved by relevant Institutional Animal Care and Use Committees (IACUC) and Biosafety Officers.
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A Senior Application Scientist's Guide to 1-Methyl-4-phenylpyridinium (MPP⁺): A Comparative Analysis of its Neurotoxic Effects Across Rodent Strains
For decades, the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) has been an indispensable tool in the quest to unravel the mechanisms of Parkinson's disease (PD). As the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), MPP⁺ selectively targets and destroys dopaminergic neurons, recapitulating the hallmark pathology of PD in experimental models.[1][2] However, the success of these models—and the translatability of their results—hinges on a critical, often underestimated variable: the genetic background of the animal strain used.
This guide provides an in-depth comparison of the effects of MPP⁺ across different, commonly used rodent strains. Moving beyond a simple catalog of outcomes, we will explore the causal mechanisms behind the observed differences, provide field-tested experimental protocols, and offer expert insights to help researchers design more robust and reproducible studies.
Part 1: The Path to Neurotoxicity: MPTP Bioactivation and the MPP⁺ Mechanism of Action
To understand the differential effects of MPP⁺, one must first appreciate its origin and mechanism. Systemically administered MPTP is not the primary toxic agent.[1] Its lipophilic nature allows it to readily cross the blood-brain barrier, where it undergoes a critical two-step bioactivation process.[3][4]
-
Oxidation in Glial Cells : Once in the brain, MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B), located on the outer mitochondrial membrane of non-dopaminergic cells, particularly astrocytes.[3][5] This enzymatic reaction converts MPTP into 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), which is then further oxidized, likely spontaneously, to the stable and toxic MPP⁺.[1][4]
-
Selective Uptake by Dopaminergic Neurons : MPP⁺ is then released into the extracellular space.[5] Due to its structural similarity to dopamine, it is selectively taken up into dopaminergic neurons by the high-affinity dopamine transporter (DAT).[2][3][6] This transport mechanism is the primary reason for the toxin's specificity, as it concentrates MPP⁺ within the very neurons responsible for motor control.
-
Mitochondrial Sabotage : Inside the dopaminergic neuron, MPP⁺ is further concentrated within the mitochondria, driven by the organelle's membrane potential.[6][7] Here, it executes its primary toxic function: the potent inhibition of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][7][8] This blockage has catastrophic consequences, leading to a severe depletion of ATP, the generation of reactive oxygen species (ROS), and the induction of apoptotic cell death.[1][2][9]
Protocol 1: Stereotaxic Intrastriatal MPP⁺ Administration
This procedure creates a unilateral lesion, allowing the contralateral, untreated hemisphere to serve as an internal control for each animal.
-
Preparation : Dissolve MPP⁺ iodide in sterile 0.9% saline to the desired concentration (e.g., 3 µg/µL).
-
Anesthesia : Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine cocktail) and mount it in a stereotaxic frame.
-
Surgical Procedure :
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for the striatum relative to bregma (for C57BL/6 mice, typical coordinates are: AP +0.5 mm, ML ±2.0 mm, DV -3.0 mm).
-
Drill a small burr hole through the skull at the marked coordinates.
-
-
Injection :
-
Slowly lower a Hamilton syringe needle to the target DV coordinate.
-
Infuse 1-2 µL of the MPP⁺ solution over several minutes (e.g., 0.2 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle and suture the scalp incision.
-
-
Post-operative Care : Administer post-operative analgesics and monitor the animal during recovery. Allow for a recovery period (typically 7 to 21 days) for the lesion to fully develop before behavioral testing.
Protocol 2: Behavioral Assessment - The Cylinder Test
This test assesses forelimb use asymmetry, a sensitive measure of motor deficit in unilateral lesion models.
-
Apparatus : Place the mouse in a transparent glass cylinder (e.g., 15 cm diameter, 19.5 cm height). [10]2. Acclimation : Allow the animal to acclimate for 30-60 minutes to the testing room if different from the housing room. [10]3. Recording : Video record the mouse for 5-10 minutes.
-
Scoring : A blinded observer should score the first 20-30 instances of the mouse rearing and placing its forepaws on the cylinder wall. Record the use of the left paw, right paw, or both paws simultaneously.
-
Analysis : Calculate the percentage of contralateral (impaired) paw placements relative to the total number of unilateral placements. A significant decrease in the use of the paw contralateral to the lesion indicates a motor deficit.
Protocol 3: Neurochemical Analysis - HPLC for Striatal Dopamine
This provides a quantitative measure of the extent of dopaminergic terminal loss.
-
Tissue Preparation : Following euthanasia, rapidly dissect the striatum from both hemispheres on ice. Weigh the tissue samples.
-
Homogenization : Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid containing an internal standard).
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10-15 min at 4°C) to pellet proteins.
-
HPLC Analysis :
-
Filter the supernatant.
-
Inject a defined volume of the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector. [11] * Separate dopamine and its metabolites based on their retention times.
-
-
Quantification : Calculate the concentration of dopamine (e.g., in pg/mg of tissue) by comparing the peak area to that of known standards. [11]Express the dopamine depletion as a percentage of the level in the contralateral, vehicle-injected hemisphere.
Part 4: Expert Insights for Robust Study Design
-
Why Direct MPP⁺ Injection? While systemic MPTP administration is common, it introduces multiple confounding variables, including metabolism, BBB penetration, and MAO-B activity. [12]Direct stereotaxic injection of MPP⁺ isolates the neurotoxic event at the neuronal level, providing a cleaner model to study downstream cellular mechanisms and neuroprotective strategies that act within the neuron itself. [13]* Choosing Your Strain Wisely:
-
C57BL/6: The preferred strain for modeling severe and consistent dopaminergic degeneration. Its high susceptibility ensures a robust phenotype for testing neuroprotective or neurorestorative therapies. [14] * BALB/c: An excellent model for studying mechanisms of resistance to neurodegeneration. Comparing the molecular and cellular responses of BALB/c mice to C57BL/6 mice can help identify endogenous neuroprotective pathways. [15]* The Importance of Time Course: The neurodegenerative process is not instantaneous. Peak MPP⁺ levels after systemic MPTP injection are often reached within 90 minutes, but the lesion can take up to 21 days to stabilize. [12]Your experimental endpoint should be chosen based on whether you are studying acute toxicity or the chronic consequences of the initial insult.
-
-
Self-Validating Controls: The unilateral lesion model is powerful because each animal serves as its own control, minimizing inter-animal variability. Always ensure the vehicle injection into the contralateral hemisphere uses the exact same procedure, volume, and infusion rate as the toxin injection. Blinding during behavioral scoring and data analysis is non-negotiable for ensuring trustworthiness.
Conclusion
The choice of animal strain is a fundamental and impactful decision in designing studies of MPP⁺-induced neurotoxicity. The well-characterized differences between susceptible (C57BL/6) and resistant (BALB/c) strains offer a unique experimental paradigm to probe the genetic, immunological, and age-related factors that govern neuronal vulnerability. By understanding the causality behind these differences and employing validated, rigorous protocols, researchers can enhance the precision, reproducibility, and ultimate translational value of their findings in the fight against Parkinson's disease.
References
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- Ito, T., Suzuki, K., Uchida, K., & Nakayama, H. (2013). Different susceptibility to 1-methyl-4-phenylpyridium (MPP(+))-induced nigro-striatal dopaminergic cell loss between C57BL/6 and BALB/c mice is not related to the difference of monoamine oxidase-B (MAO-B). Experimental and Toxicologic Pathology, 65(1-2), 153-8. [URL: https://pubmed.ncbi.nlm.nih.gov/21855308/]
- Dauer, W., & Przedborski, S. (2003). Schematic of the MPTP/MPP⁺ metabolic pathway and neurotoxicity. ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-of-the-MPTP-MPP-metabolic-pathway-and-neurotoxicity-Following-systemic_fig1_282221835]
- Choi, W. S., Lee, E. H., & Chung, C. W. (2001). Dopaminergic cell death induced by MPP(+), oxidant and specific neurotoxicants shares the common molecular mechanism. Journal of Neurochemistry, 76(4), 1010-21. [URL: https://pubmed.ncbi.nlm.nih.gov/11181829/]
- Ferraro, F., Caldarola, S., & Fimognari, C. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI. [URL: https://www.mdpi.com/1422-0067/21/21/7849]
- MPP+ – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003254922-121/mpp-plus-dilip-ghosh-prasad-thakurdesai]
- Mapa, M. S. T., Le, V. Q., & Wimalasena, K. (2018). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0202513]
- Hamre, K., Tharp, R., & Kaddas, H. (2000). Evidence for resistance to MPTP in C57BL/6 x BALB/c F1 hybrids as compared with their progenitor strains. Neuroreport, 11(5), 1093-6. [URL: https://pubmed.ncbi.nlm.nih.gov/10790892/]
- Dutta, S., & Masurkar, A. (2022). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319082/]
- Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [URL: https://www.
- Park, J., & Kim, H. G. (2016). Differential Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Motor Behavior and Dopamine Levels at Brain Regions in Three Different Mouse Strains. Experimental Neurobiology, 25(5), 255-261. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5081389/]
- Kitanaka, N., & Kitanaka, J. (2018). Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+. Antioxidants & Redox Signaling, 28(10), 871-886. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5865588/]
- Fornai, F., & Ferrucci, M. (2009). Strain-specific sensitivity to MPTP of C57BL/6 and BALB/c mice is age dependent. Synapse, 63(5), 414-20. [URL: https://pubmed.ncbi.nlm.nih.gov/19195018/]
- A) HPLC analysis of striatal dopamine levels in mice lesioned with MPTP... ResearchGate. [URL: https://www.researchgate.net/figure/A-HPLC-analysis-of-striatal-dopamine-levels-in-mice-lesioned-with-MPTP-after-25-OH-D_fig1_259379650]
- Rojo, A. I., & Innamorato, N. G. (2010). Different Susceptibility to the Parkinson's Toxin MPTP in Mice Lacking the Redox Master Regulator Nrf2 or Its Target Gene Heme Oxygenase-1. PLOS ONE, 5(6), e11838. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2912328/]
- Chen, C., & Chen, Y. (2019). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. JoVE. [URL: https://www.jove.com/t/58711/behavioral-assessments-of-spontaneous-locomotion-in-a-murine-mptp]
- Singh, S., & Kumar, S. (2017). Cholesterol contributes to dopamine-neuronal loss in MPTP mouse model of Parkinson's disease: Involvement of mitochondrial dysfunctions and oxidative stress. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0171285]
- Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (2023). Biomeditsinskaya Khimiya. [URL: https://www.ibmc.msk.ru/en/departments/10-periodicheskie-izdaniya/biomeditsinskaya-khimiya/arkhiv-nomerov/biomeditsinskaya-khimiya-tom-69-vypusk-4-2023/10-18097-pbmc20236904250]
- MPTP-Induced Parkinsonian Syndrome. Basic Neurochemistry - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK28250/]
- Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. MDPI. [URL: https://www.mdpi.com/2073-4409/12/9/1283]
- Bolaños, J. P., & Medina, J. M. (1995). Stereotaxic administration of 1-methyl-4-phenylpyridinium ion (MPP+) decreases striatal fructose 2,6-bisphosphate in rats. Brain Research, 682(1-2), 154-60. [URL: https://pubmed.ncbi.nlm.nih.gov/7552317/]
- Parkinson's Disease Rat Models. (2019). Conduct Science. [URL: https://conductscience.
- Sedelis, M., & Schwarting, R. K. (2000). MPTP susceptibility in the mouse: behavioral, neurochemical, and histological analysis of gender and strain differences. Behavior Genetics, 30(3), 171-82. [URL: https://pubmed.ncbi.nlm.nih.gov/11016489/]
- von Coelln, R., & Dawson, V. L. (2006). MPTP and DSP-4 susceptibility of substantia nigra and locus coeruleus catecholaminergic neurons in mice is independent of parkin activity. Neurobiology of Disease, 22(3), 481-9. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3874251/]
- Sager, J. J., & Glerup, S. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. JoVE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5752309/]
- Jones, B. C., & Miller, G. W. (2015). Systems Analysis of Genetic Variation in MPTP Neurotoxicity in Mice. ResearchGate. [URL: https://www.researchgate.
- Behavioral characterization in MPTP/p mouse model of Parkinson’s disease. IMR Press. [URL: https://www.imrpress.com/journal/BN/24/6/10.31083/j.bn2406161/htm]
- Sterky, F. H., & Larsson, N. G. (2012). Altered dopamine metabolism and increased vulnerability to MPTP in mice with partial deficiency of mitochondrial complex I in dopamine neurons. Human Molecular Genetics, 21(5), 1083-91. [URL: https://academic.oup.com/hmg/article/21/5/1083/601449]
- Unilateral Intrastriatal 6-Hydroxydopamine Lesion in Mice: A Closer Look into Non-Motor Phenotype and Glial Response. MDPI. [URL: https://www.mdpi.com/2073-4409/10/11/2928]
- Gupta, M., & Felten, D. L. (1986). Aged mice are more sensitive to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine treatment than young adults. Neuroscience Letters, 70(3), 326-31. [URL: https://pubmed.ncbi.nlm.nih.gov/3774218/]
- Neuroprotective and Neurorestorative Effects of Holothuria scabra Extract in the MPTP/MPP+-Induced Mouse and Cellular Models of Parkinson's Disease. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2020.592731/full]
- Mizuno, Y., & Suzuki, K. (1988). Studies on the toxicity of 1-methyl-4-phenylpyridinium ion (MPP+) against mitochondria of mouse brain. Journal of the Neurological Sciences, 86(1), 97-110. [URL: https://pubmed.ncbi.nlm.nih.gov/3171822/]
- Kelleher, J. A., & Thor, D. H. (1993). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) disrupts social memory/recognition processes in the male mouse. Brain Research, 609(1-2), 98-102. [URL: https://pubmed.ncbi.nlm.nih.gov/8490924/]
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- Six weeks of voluntary exercise don't protect C57BL/6 mice against neurotoxicity of MPTP and MPP+. ResearchGate. [URL: https://www.researchgate.net/publication/343272911_Six_weeks_of_voluntary_exercise_don't_protect_C57BL6_mice_against_neurotoxicity_of_MPTP_and_MPP]
- BALB/c vs C57BL/6 Mice: Key Differences for Research Models. Cyagen. [URL: https://www.cyagen.com/us/en/community/balb-c-vs-c57bl-6-mice-key-differences-for-research-models.html]
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MPTP Model Validation: A Comparative Guide to Neurodegeneration Biomarkers
Topic: Validation of Biomarkers for Neurodegeneration in the MPTP Model Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model remains the gold standard for reproducing the specific dopaminergic nigrostriatal degeneration observed in Parkinson’s Disease (PD).[1][2][3] However, the validity of this model hinges entirely on the rigorous selection and quantification of biomarkers.
This guide objectively compares the primary validation methodologies—Morphological (TH/Nissl), Neurochemical (HPLC vs. ELISA), and Inflammatory (Glial markers) —to provide a decision matrix for researchers. We analyze the sensitivity, temporal windows, and limitations of each approach to ensure your experimental data meets the highest standards of scientific integrity.
Mechanistic Grounding: The MPTP Toxicity Pathway
To validate the model, one must measure specific downstream consequences of the toxin's mechanism. MPTP itself is non-toxic; it crosses the blood-brain barrier and is converted by monoamine oxidase B (MAO-B) in glia to MPP+, which is then taken up by dopaminergic neurons via the Dopamine Transporter (DAT).
Figure 1: The MPTP bioactivation pathway. Validation must target specific nodes: DAT integrity, Mitochondrial function, or final Cell Death.
Comparative Analysis: Selecting the Right Biomarker
This section compares the "products" of validation—the assays themselves.
A. Structural Validation: Stereology vs. Densitometry
The Challenge: Distinguishing between phenotypic loss (downregulation of marker) and actual cell death.
| Feature | Unbiased Stereology (Gold Standard) | Optical Densitometry (High Throughput) |
| Target | Counting physical cell bodies (TH+ & Nissl+) | Measuring signal intensity (TH+ fibers/soma) |
| Sensitivity | High: Detects absolute cell loss. | Moderate: Sensitive to staining variations. |
| Specificity | High: Nissl counterstain confirms cell death vs. TH downregulation. | Low: Cannot distinguish atrophy from death. |
| Throughput | Low (Time-intensive). | High (Automated software). |
| Best For | Final drug efficacy confirmation. | Rapid screening of large cohorts. |
Critical Insight: Early after MPTP administration (12-24h), TH expression decreases before the cell dies.
-
Recommendation: Always use TH/Nissl double-labeling . If TH is lost but Nissl remains, the neuron is viable but dysfunctional (phenotypic downregulation). If both are lost, it is true neurodegeneration [1].
B. Neurochemical Validation: HPLC-ECD vs. ELISA
The Challenge: Quantifying dopamine (DA) dynamics and turnover rates.
| Feature | HPLC with Electrochemical Detection (ECD) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Analytes | Simultaneous: DA, DOPAC, HVA, 3-MT . | Single analyte per kit (usually just DA). |
| Turnover Data | Calculates DOPAC/DA ratio (MAO activity index). | None. |
| Sensitivity | Femtomolar range (High). | Picomolar range (Moderate). |
| Cost | High initial equipment; low per-sample cost. | High per-sample cost (kits). |
| Reliability | Superior: Direct physicochemical measurement. | Variable: Antibody cross-reactivity risks. |
Critical Insight: MPTP causes a massive acute release of DA followed by depletion. Only HPLC can capture the metabolite ratios (DOPAC/DA) which indicate the functional status of the remaining terminals [2].
-
Recommendation: HPLC-ECD is the mandatory standard for publication-quality neurochemical validation.
C. Neuroinflammatory Markers: Iba1 vs. GFAP
The Challenge: Timing the glial response.
| Marker | Target Cell | Peak Expression (Acute Model) | Role in Validation |
| Iba1 | Microglia | 1 - 3 Days | Early responder; indicates active insult/clearance. |
| GFAP | Astrocytes | 3 - 7 Days | Delayed responder; indicates reactive gliosis/scarring. |
Critical Insight: Microglial activation precedes astrogliosis. If you measure GFAP at 24h, you may miss the inflammatory signal.
-
Recommendation: Use Iba1 for acute neuroprotection studies and GFAP for sub-chronic/chronic lesion assessment [3].
Experimental Protocols (Self-Validating Systems)
Protocol A: The Acute MPTP Administration (C57BL/6 Mice)
Rationale: The C57BL/6 strain is widely used due to its high sensitivity to MPTP, unlike resistant strains (e.g., BALB/c).
-
Safety: MPTP is highly lipophilic and toxic. Use a fume hood, double gloves, and neutralize waste with 1% bleach.
-
Preparation: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL (calculated as free base).
-
Dosing Regimen:
-
Administer 4 intraperitoneal (i.p.) injections of 20 mg/kg at 2-hour intervals .[4]
-
Why? This maintains a steady-state level of MPP+ to overwhelm mitochondrial defenses.
-
-
Thermoregulation: Keep mice on a heating pad (31°C) during and for 4h post-injection.
-
Validation Check: Hypothermia is a confounding factor that protects against MPTP toxicity. Monitor rectal temperature.
-
Protocol B: Tissue Processing for Dual Validation
To maximize data from each animal, split the brain:
-
Perfusion: Transcardial perfusion with PBS (pH 7.4).
-
Dissection:
-
Right Hemisphere (Biochemistry): Rapidly dissect Striatum (STR) and Substantia Nigra (SN). Snap freeze in liquid nitrogen. Store at -80°C for HPLC/Western Blot.
-
Left Hemisphere (Histology): Post-fix in 4% PFA for 24h, then cryoprotect in 30% sucrose.
-
Why? PFA ruins tissue for HPLC; freezing ruins tissue for high-quality stereology.
-
Protocol C: HPLC Sample Preparation
-
Homogenization: Homogenize STR tissue in 0.1 M perchloric acid (PCA) containing 0.05% EDTA and internal standard (e.g., DHBA).
-
Centrifugation: 15,000 x g for 20 min at 4°C.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter.
-
Analysis: Inject 20 µL into HPLC-ECD system. Mobile phase: Citrate buffer with OSA and Methanol.
Validation Workflow Diagram
Figure 2: Temporal workflow for multi-modal validation. Note that inflammation peaks early, while structural loss is best quantified at Day 7.
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| DA loss > 80% but no TH cell loss | Phenotypic downregulation only. | Wait longer (up to 14 days) or check Nissl counts. |
| High variability in lesion size | Inconsistent injection or strain issues. | Ensure C57BL/6 substrain (N vs J) consistency; check probenecid use. |
| No motor deficit despite lesion | Compensation by remaining neurons. | Use more sensitive tests (e.g., Beam Walk) or increase sample size. |
| High mortality (>20%) | Toxicity overdose. | Improve post-care (hydration gel, heating pads). |
References
-
Jackson-Lewis, V., & Przedborski, S. (2007).[7][8] Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151.
-
Sedelis, M., et al. (2001). Behavioral assessment of the MPTP-mouse model of Parkinson's disease. Behavioural Brain Research, 125(1-2), 109-125.
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Parkinsonism & Related Disorders, 17(9), 665-671.
-
Smeyne, R. J., & Jackson-Lewis, V. (2005). The MPTP model of Parkinson's disease.[1][2][3][5][8][9][10][11][12][13][14] Molecular Brain Research, 134(1), 57-66.
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- 1. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. MPTP Mouse Model of Parkinson's Disease - Neurology CRO - InnoSer [innoserlaboratories.com]
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- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Single low doses of MPTP decrease tyrosine hydroxylase expression in the absence of overt neuron loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tyrosine hydroxylase expression and activity in nigrostriatal dopaminergic neurons of MPTP-treated mice at the presymptomatic and symptomatic stages of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Time course and morphology of dopaminergic neuronal death caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation of 4-Phenylpiperidine Analogs: Potency, Efficacy, and Structural Determinants
[1]
Executive Summary
The 4-phenylpiperidine scaffold represents a pivotal transition in opioid medicinal chemistry, bridging the gap between complex natural phenanthrenes (morphine) and fully synthetic, high-potency 4-anilidopiperidines (fentanyl). This guide provides a technical evaluation of three critical analogs—Meperidine (Pethidine) , Ketobemidone , and Anileridine —along with a mandatory toxicological assessment of the neurotoxic analog MPTP .
This analysis focuses on the structural determinants of potency, specifically the critical role of the meta-hydroxyl group and N-substituents in modulating Mu-Opioid Receptor (MOR) affinity and intrinsic efficacy.
Part 1: Structural Basis of Potency (SAR Analysis)
The potency differences among these analogs are not random; they are dictated by their ability to mimic the pharmacophore of morphine within the MOR orthosteric binding pocket.
The Core Scaffold: Meperidine[2][3]
-
Structure: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.
-
Limitation: Meperidine lacks the phenolic hydroxyl group present at position 3 of morphine. This results in a significantly lower binding affinity (
) compared to morphine. -
Conformation: The phenyl ring prefers an equatorial conformation, but the receptor likely requires an axial orientation for optimal binding, imposing an energy penalty upon binding.
The Potency Shift: Ketobemidone[3]
-
Modification: Introduction of a meta-hydroxyl (-OH) group on the phenyl ring and replacement of the ester with a ketone.
-
Mechanism: The m-OH group mimics the C3-hydroxyl of morphine, forming a critical hydrogen bond with the receptor (likely residue Tyr148 or His297 in the MOR pocket).
-
Result: This single modification elevates Ketobemidone's potency to approximately equal that of morphine (and ~10x that of Meperidine), demonstrating the "phenolic anchor" rule in opioid SAR.
N-Substitution: Anileridine
-
Modification: Replacement of the N-methyl group with an N-(p-aminophenethyl) group.
-
Mechanism: The extended phenethyl chain accesses an accessory hydrophobic binding pocket on the receptor, increasing affinity through Van der Waals interactions.
-
Result: Anileridine exhibits 2-3x the potency of meperidine.[1]
The Toxicological Trap: MPTP[5]
-
Structure: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.[2][3][4][5]
-
Critical Warning: Dehydration of the piperidine ring (often an impurity in MPPP synthesis) creates MPTP.
-
Mechanism: MPTP is not an opioid agonist. It is a pro-toxin metabolized by MAO-B into MPP+, a mitochondrial complex I inhibitor that selectively destroys dopaminergic neurons, causing permanent Parkinsonism.
Visualization: SAR Logic and Toxicological Divergence
Caption: Structural divergence of the 4-phenylpiperidine scaffold leading to varying potency and toxicity profiles.
Part 2: Comparative Data Analysis
The following data aggregates representative values from radioligand binding assays (affinity) and functional GTP
| Compound | MOR Affinity ( | Functional Potency ( | Relative Potency (Morphine = 1) | Lipophilicity (LogP) | Clinical Duration |
| Morphine (Ref) | 1.0 - 3.0 | 10 - 50 | 1.0 | 0.89 | 4-5 hrs |
| Meperidine | 1,500 - 3,000 | > 5,000 | 0.1 | 2.72 | 2-3 hrs |
| Anileridine | ~ 500 | ~ 1,500 | 0.3 - 0.5 | 3.2 | 2-3 hrs |
| Ketobemidone | 1.0 - 5.0 | 10 - 60 | 1.0 - 1.5 | 2.6 | 3-5 hrs |
| Fentanyl (Ref)* | 1.3 | 5 - 10 | 100 | 4.05 | 1-2 hrs |
*Fentanyl (4-anilidopiperidine) is included solely as a high-potency benchmark.
Key Insight: Note the massive gap in
Part 3: Experimental Methodologies
To validate the potency claims above, the following self-validating protocols are recommended.
Protocol A: [³⁵S]GTP S Functional Assay
This assay measures the initial step of G-protein activation, providing a direct measure of intrinsic efficacy (
Reagents:
-
Membranes: CHO-K1 cells stably expressing hMOR.
-
Radioligand: [³⁵S]GTP
S (1250 Ci/mmol). -
Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 10 µM GDP (pH 7.4).
Workflow:
-
Preparation: Thaw membranes and homogenize in assay buffer.
-
GDP Loading: Pre-incubate membranes with 10 µM GDP for 20 min at 25°C. Why? To clamp endogenous G-proteins in the inactive state.
-
Agonist Challenge: Add test compounds (Meperidine, Ketobemidone) in varying concentrations (
to M). -
Labeling: Add 0.1 nM [³⁵S]GTP
S. Incubate 60 min at 30°C. -
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
Critical Checkpoint (Self-Validation):
-
Basal vs. Stimulated: You must include a "Basal" (GDP only) and "DAMGO Max" (10 µM DAMGO) control.
-
Validation Rule: If DAMGO stimulation is < 150% of basal, the membrane G-protein coupling is compromised; discard data.
Protocol B: Competitive Radioligand Binding
Determines affinity (
Workflow:
-
Ligand: Use [³H]-DAMGO (highly selective mu-agonist).
-
Equilibrium: Incubate membranes + [³H]-DAMGO (at
concentration, ~1 nM) + varying concentrations of unlabeled competitor (Meperidine/Ketobemidone). -
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Visualization: [³⁵S]GTP S Assay Workflow
Caption: Workflow for the [³⁵S]GTP
References
-
Traynor, J. R., & Nahorski, S. R. (1995). Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular Pharmacology, 47(4), 848–854. Link
- Casy, A. F. (1989). Opioid analgesics: Chemistry and receptors. Plenum Press. (Fundamental SAR reference for 4-phenylpiperidines).
-
Langston, J. W., et al. (1984). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980. Link
- McPherson, J., et al. (2010). Standardized protocols for the [35S]GTPγS binding assay. Methods in Molecular Biology, 617, 201–217.
-
IUPHAR/BPS Guide to Pharmacology. Mu-opioid receptor ligands. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenylpyridine (4PP) and MPTP: the relationship between striatal MPP+ concentrations and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
validating the use of a novel cell line for 1-Methyl-4-phenylpiperidine research
A Comparative Technical Guide: LUHMES vs. SH-SY5Y
Executive Summary
For decades, the SH-SY5Y neuroblastoma line has been the "workhorse" for Parkinson’s Disease (PD) research. However, its translational utility is increasingly questioned due to its mixed adrenergic/cholinergic phenotype, low endogenous Dopamine Transporter (DAT) expression, and supraphysiological resistance to 1-Methyl-4-phenylpyridinium (MPP+) .
This guide outlines the validation framework for a superior alternative: LUHMES (Lund Human Mesencephalic) cells. As a conditionally immortalized human neuronal precursor line, LUHMES cells differentiate into post-mitotic dopaminergic neurons that recapitulate the specific susceptibility of nigral neurons to MPP+ toxicity. This document provides the experimental logic, protocols, and data benchmarks required to transition your MPP+ assays from SH-SY5Y to LUHMES.
Part 1: The Mechanistic Landscape
Why the Model Matters: The DAT-Mitochondria Axis
To validate a cell line for MPP+ research, one must understand that MPP+ toxicity is transport-dependent . Unlike lipophilic toxins (e.g., Rotenone) that passively diffuse into cells, MPP+ is a charged cation.
-
Entry: MPP+ is a substrate for the Dopamine Transporter (DAT/SLC6A3) . Without high-affinity DAT expression, the toxin cannot enter the cell at physiological concentrations.
-
Target: Once cytosolic, MPP+ accumulates in the mitochondria (driven by membrane potential,
) and inhibits Complex I of the Electron Transport Chain (ETC).[1][2][3] -
Failure Mode: SH-SY5Y cells often require millimolar (mM) concentrations of MPP+ to induce death because they lack sufficient DAT. This forces MPP+ to enter via non-specific cation transporters (e.g., OCT3), creating "off-target" toxicity data that does not reflect PD pathology.
Diagram 1: The MPP+ Toxicity Pathway
This diagram illustrates the critical dependence on DAT for specific toxicity, highlighting the validation checkpoints.
Caption: The MPP+ toxicity cascade. Note that DAT expression (Red Hexagon) is the rate-limiting step defining model validity.
Part 2: Comparative Analysis (SH-SY5Y vs. LUHMES)
The following data summarizes the performance differences you should expect when switching models.
| Feature | SH-SY5Y (Undifferentiated) | SH-SY5Y (RA-Differentiated) | LUHMES (Differentiated) | Biological Relevance |
| Origin | Neuroblastoma (Tumor) | Neuroblastoma (Tumor) | Human Mesencephalic (Fetal) | High (LUHMES) |
| Neuronal Status | Mitotic (Dividing) | Post-mitotic (Variable) | Post-mitotic (Uniform) | High (LUHMES) |
| DAT Expression | Negligible | Low/Moderate | High | High (LUHMES) |
| MPP+ Sensitivity (EC50) | 1,000 - 4,000 µM | 500 - 1,000 µM | 5 - 50 µM | High (Matches primary neurons) |
| Time to Diff. | N/A | 5-14 Days | 6 Days | Efficiency (LUHMES) |
Key Insight: The ~100-fold difference in EC50 (Sensitivity) is the primary validation metric. If your "dopaminergic" cells require 2mM MPP+ to die, they are likely dying via non-specific necrosis, not dopaminergic degeneration.
Part 3: Validation Framework & Protocols
To validate LUHMES (or any novel iPSC-derived line) for MPP+ usage, you must prove three things:
-
Phenotype: They express the machinery (DAT).
-
Function: They die at physiologically relevant doses.
-
Specificity: Death is preventable by DAT blockade.
Diagram 2: The Validation Workflow
Follow this logic gate to validate your cell system.
Caption: Step-by-step logic for validating a novel dopaminergic cell line against MPP+ toxicity mechanisms.
Protocol 1: Differentiation & Characterization
Objective: Ensure the cells are actually dopaminergic before toxin exposure.
-
Coating: Pre-coat plates with Poly-L-Ornithine (PLO) and Fibronectin. LUHMES will not adhere/differentiate properly on standard tissue culture plastic.
-
Seeding: Seed LUHMES progenitors at
cells/cm². -
Differentiation Media: Advanced DMEM/F12 + N2 Supplement + 1 mM db-cAMP + 2 ng/mL GDNF + 1 µg/mL Tetracycline.
-
Note: Tetracycline shuts down the v-myc oncogene, forcing the cells to stop dividing and become neurons.
-
-
Timeline: Culture for 6 days .
-
Validation Assay (Western Blot):
-
Lyse cells at Day 0 and Day 6.
-
Probe for Tyrosine Hydroxylase (TH) (~60 kDa) and DAT (~80 kDa).
-
Success Criteria: Day 6 must show strong bands for both; Day 0 should be negative/low.
-
Protocol 2: The "Specificity Shift" Assay (Crucial)
Objective: Prove that MPP+ is entering via DAT, not passively.
Materials:
-
MPP+ Iodide (Sigma D048). Protect from light.
-
Nomifensine or GBR-12909 (Specific DAT inhibitors).
-
Viability Reagent (Resazurin/AlamarBlue or CellTiter-Glo).
Procedure:
-
Differentiation: Differentiate LUHMES cells in 96-well plates (Day 6).
-
Pre-treatment: Treat Group A with Vehicle (DMSO). Treat Group B with 10 µM Nomifensine for 1 hour.
-
Toxin Exposure: Add MPP+ to both groups.
-
Dose range: 0, 1, 5, 10, 25, 50, 100 µM.
-
Note: For SH-SY5Y, you would need 500-2000 µM to see an effect, which is physiologically irrelevant.
-
-
Incubation: 24 Hours at 37°C.
-
Readout: Measure viability.
Data Interpretation:
-
Group A (MPP+ only): Should show an EC50 between 5–20 µM .
-
Group B (MPP+ + Nomifensine): Viability should remain near 100%.
-
Why this validates the model: If the DAT inhibitor completely rescues the cells, it proves the toxicity is specific to the dopaminergic machinery. If cells still die in Group B, your concentration is too high (non-specific toxicity), or the cells are not a valid model.
Protocol 3: Mitochondrial Respiration (Seahorse XF)
Objective: Confirm Mechanism of Action (Complex I Inhibition).
Procedure:
-
Seed differentiated LUHMES (Day 6) on Seahorse XF96 plates.
-
Acute Injection Strategy:
-
Port A: MPP+ (Final conc. 10 µM).
-
Port B: Oligomycin (ATP Synthase inhibitor).
-
Port C: FCCP (Uncoupler).
-
Port D: Rotenone/Antimycin A .
-
-
Measurement: Monitor Oxygen Consumption Rate (OCR).
Expected Results:
-
Upon MPP+ injection, OCR should drop acutely, mimicking the effect of Rotenone (a direct Complex I inhibitor).
-
In SH-SY5Y, 10 µM MPP+ will often show zero effect on OCR, confirming their unsuitability for sensitive metabolic screening.
References
-
Lotharius, J., et al. (2005). "Progressive degeneration of human mesencephalic neuron-derived cells triggered by dopamine-dependent oxidative stress is dependent on the ubiquitin-proteasome system." Journal of Neuroscience.
-
Significance: Establishes LUHMES as a robust model for dopamine-specific toxicity.[4]
-
-
Scholz, D., et al. (2011). "Rapid, complete and large-scale generation of post-mitotic neurons from the human LUHMES cell line." Journal of Neurochemistry.
- Significance: The standard protocol for differenti
-
Schildknecht, S., et al. (2009). "Requirement of a dopaminergic neuronal phenotype for toxicity of low concentrations of 1-methyl-4-phenylpyridinium to human cells." Toxicology and Applied Pharmacology.
- Significance: Demonstrates the EC50 shift: LUHMES are sensitive at <10µM, while HeLa/SH-SY5Y require >1mM.
-
Falkenburger, B.H., et al. (2016). "In vitro models for Parkinson's disease: determinants of relevance." Current Opinion in Pharmacology.
- Significance: Critical review comparing SH-SY5Y limit
-
Smirnova, L., et al. (2016). "Development of a 3D organotypic brain model for toxicology: MPP+ toxicity in 3D vs 2D." ALTEX.
- Significance: Advanced valid
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust In Vitro Models for Studying Parkinson’s Disease? LUHMES Cells and SH-SH5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Neurodegenerative Effects of MPTP and Rotenone
For researchers in neurodegeneration, the choice of a preclinical model is a critical decision that dictates the trajectory of a study. Among the neurotoxin-induced models of Parkinson's Disease (PD), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone are two of the most established and widely utilized tools. Both recapitulate key features of PD, yet they do so through distinct mechanisms and with different neuropathological nuances. This guide provides an in-depth comparative analysis of their long-term neurodegenerative effects, offering the causal insights necessary for informed experimental design in academic research and therapeutic development.
Introduction: Two Paths to Parkinsonism
The primary pathological hallmarks of Parkinson's Disease are the progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc) and the presence of proteinaceous inclusions known as Lewy bodies, primarily composed of aggregated α-synuclein, in surviving neurons.[1] Animal models that can replicate these features are invaluable for investigating disease pathogenesis and for testing novel therapeutic strategies.[2][3]
-
MPTP burst onto the scientific scene not as a laboratory tool, but as the tragic cause of an epidemic of parkinsonism in heroin users who had inadvertently synthesized and ingested it.[4] Its ability to cause rapid and selective destruction of SNpc dopaminergic neurons made it the first truly reliable model for inducing parkinsonian features in primates and rodents.[2][4]
-
Rotenone is a naturally occurring pesticide and piscicide. Epidemiological links between pesticide exposure and increased PD risk spurred interest in its use as a PD modeling agent.[4] Unlike MPTP, chronic, systemic exposure to rotenone was shown to reproduce not only the selective nigrostriatal degeneration but also the formation of α-synuclein-positive inclusions resembling Lewy bodies, a feature often lacking in MPTP models.[1][5][6]
This guide will dissect the fundamental differences between these two toxins, from their entry into the central nervous system to their ultimate neurodegenerative footprint.
Mechanisms of Action: A Tale of Two Toxins
While both MPTP and rotenone converge on the inhibition of mitochondrial complex I, their paths to this critical target and their broader cellular impacts are markedly different.[7][8] This divergence is the primary determinant of their distinct long-term effects.
Bioavailability and Neuronal Targeting
The specificity of a neurotoxin is largely governed by how it enters the brain and which cells it accumulates in.
-
MPTP: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier. However, MPTP itself is a prodrug. Within the brain, it is metabolized by monoamine oxidase-B (MAO-B) in astrocytes into its active, toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[9][10] MPP+ is then selectively taken up into dopaminergic neurons via the high-affinity dopamine transporter (DAT). This multi-step process, requiring both enzymatic conversion and specific transport, is the reason for MPTP's high fidelity in targeting and destroying nigrostriatal dopaminergic neurons.[11]
-
Rotenone: In contrast, rotenone is highly lipophilic and does not require any metabolic activation or specific transporter to exert its effects. It can freely diffuse across both the blood-brain barrier and cellular membranes, giving it the potential for more widespread effects throughout the central nervous system.[12][13] This systemic distribution means that while dopaminergic neurons are highly vulnerable, other neuronal populations can also be affected, a crucial point for experimental interpretation.[7]
Mitochondrial Dysfunction and Oxidative Stress
The primary mechanism of toxicity for both compounds is the inhibition of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[14][15] This bioenergetic failure is a central event in PD pathogenesis.
-
Shared Consequences: Inhibition of complex I leads to two major downstream consequences: a severe depletion of ATP (cellular energy) and a significant increase in the production of reactive oxygen species (ROS) from electron leakage.[5][9][14] This cascade of oxidative stress inflicts widespread damage on lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.[2][4]
-
Potency and Impact: Rotenone is generally considered a more potent inhibitor of complex I than MPP+.[16] Studies have shown that in direct comparisons, rotenone can cause a more significant reduction in mitochondrial-dependent oxygen consumption and complex I enzyme activity than MPTP at comparable time points.[15][17] This potent and direct inhibition may contribute to the broader spectrum of pathology sometimes observed in rotenone models.
Mechanistic Comparison Summary
| Feature | MPTP | Rotenone | Rationale & Causality |
| Entry into CNS | Prodrug (MPTP) crosses BBB, converted to active MPP+ by MAO-B in astrocytes.[9][10] | Lipophilic molecule, directly crosses BBB and cell membranes. | MPTP's reliance on enzymatic conversion and a specific transporter (DAT) confers high target specificity. Rotenone's lipophilicity allows for broader, more diffuse CNS entry. |
| Neuronal Uptake | Active MPP+ selectively transported into DA neurons via Dopamine Transporter (DAT).[16] | Diffuses non-selectively into various cell types.[13] | The high concentration of DAT on nigrostriatal neurons makes them uniquely vulnerable to MPP+ accumulation. |
| Primary Molecular Target | Inhibition of Mitochondrial Complex I.[2][14] | Potent inhibition of Mitochondrial Complex I.[5][12][14] | Both toxins disrupt the electron transport chain, but rotenone is often a more potent inhibitor.[16] |
| Key Toxic Events | ATP depletion, oxidative stress (ROS production), apoptosis.[2][18] | ATP depletion, oxidative stress, potential VMAT inhibition, apoptosis.[5][19] | The core toxic cascade is mitochondrial failure. Rotenone may have additional off-target effects, like disrupting dopamine storage, which can exacerbate cytoplasmic oxidative stress.[19] |
| Resulting Specificity | Highly specific to nigrostriatal dopaminergic neurons.[7] | Can cause more widespread neurodegeneration, though specific protocols can achieve nigrostriatal selectivity.[1][7] | MPTP's multi-layered targeting mechanism (MAO-B + DAT) is the key to its specificity. Rotenone's direct action can lead to toxicity in any cell it enters, with DA neurons being particularly vulnerable due to their high metabolic rate and oxidative load. |
Long-Term Neurodegenerative Outcomes: A Comparative Analysis
The differences in mechanism manifest as distinct long-term neuropathological and behavioral phenotypes. The choice between models often hinges on which of these features is most relevant to the research question.
Specificity of Dopaminergic Neuron Loss
-
MPTP: The MPTP model is renowned for its specific and reliable lesioning of the nigrostriatal pathway.[2][7] This leads to a significant loss of tyrosine hydroxylase (TH)-positive neurons in the SNpc and a corresponding depletion of dopamine and its metabolites in the striatum.[7] This specificity makes the MPTP model an excellent tool for studying the direct consequences of nigrostriatal dopamine depletion and for testing symptomatic therapies. However, it is often criticized for not fully recapitulating the more widespread pathology seen in human PD.[2]
-
Rotenone: The pattern of neurodegeneration in the rotenone model can be more variable and is highly dependent on the dose, duration, and route of administration.[1][12] While chronic, low-dose systemic administration can produce selective dopaminergic cell death, other studies report damage to extra-nigral regions, including the hippocampus, striatum, and globus pallidus.[7][11][20] This can be viewed as either a confounding factor or an advantage, as it may better model the extra-nigral pathology and non-motor symptoms of PD.[12][20]
α-Synuclein Pathology and Lewy Body Formation
This is arguably the most significant point of divergence between the two models.
-
MPTP: The formation of bona fide, fibrillar α-synuclein inclusions akin to Lewy bodies is not a consistent feature of the MPTP model, particularly in mice.[18][21] While some studies report an increase in α-synuclein expression or the formation of smaller aggregates, classic Lewy body pathology is generally absent.[21][22] This is a major limitation for studying the mechanisms of protein aggregation and its role in PD pathogenesis.
-
Rotenone: In contrast, the rotenone model is well-documented to induce the aggregation of endogenous α-synuclein into Lewy body-like inclusions in surviving neurons.[5][6][15][17] This makes it a superior model for investigating the interplay between mitochondrial dysfunction, oxidative stress, and α-synucleinopathy, which is a central theme in current PD research.
Neuroinflammation and Behavioral Deficits
-
Neuroinflammation: Both toxins robustly activate microglia and astrocytes in the SNpc and striatum, leading to a sustained neuroinflammatory response.[7][20] Some direct comparative studies suggest that MPTP induces a more significant activation of astrocytes and microglia than rotenone, making it a potentially better model for studying the inflammatory component of the disease.[15][17]
-
Behavioral Deficits: Both models produce significant motor impairments, including bradykinesia, rigidity, and postural instability, which can be assessed using tests like the rotarod, pole test, and open field test.[8][15] Direct comparisons have yielded mixed results; some studies report no significant behavioral differences[15][17], while others, particularly in zebrafish, suggest rotenone produces more pronounced locomotor deficits while MPTP induces more anxiety-like behaviors.[8][23]
Comparative Neurodegenerative Outcomes Summary
| Outcome | MPTP Model | Rotenone Model | Supporting Experimental Data |
| DA Neuron Loss in SNpc | Significant and highly specific.[7] | Significant, but can be less specific depending on the protocol.[11][20] | MPTP models consistently show high-percentage loss of TH+ neurons in the SNpc. In a comparative study, MPTP caused a more significant loss of DA neurons in the SNpc than rotenone over a 6-week period.[15][17] |
| Striatal Dopamine Depletion | Severe and consistent.[7] | Significant, but may correlate with broader striatal damage.[11] | Western blot analysis shows MPTP can cause a more pronounced reduction in striatal TH protein levels compared to rotenone.[15] |
| α-Synuclein Pathology | Generally does not form classic Lewy bodies in mice; may increase α-synuclein expression.[18][21] | Induces aggregation of α-synuclein into Lewy body-like inclusions.[5][6] | Immunohistochemistry for phosphorylated α-synuclein (pS129) reveals Lewy body-like structures in the SNpc of rotenone-treated mice, a feature absent in the MPTP group.[15][17] |
| Neuroinflammation | Robust activation of microglia and astrocytes.[7] | Induces neuroinflammation, but some studies show it to be less severe than MPTP.[20] | Immunohistochemical analysis for Iba-1 (microglia) and GFAP (astrocytes) shows a significantly higher number of activated glial cells in the SNpc of MPTP-treated mice compared to rotenone-treated mice.[15][17] |
| Behavioral Deficits | Reproducible motor deficits (bradykinesia, impaired coordination).[2] | Reproducible motor deficits; may also model non-motor symptoms due to wider CNS impact.[8][12] | Pole tests, rotarod tests, and open field tests show significant motor impairments in both models compared to controls, with some studies finding no significant difference between the two toxin groups.[15] |
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step protocols for inducing parkinsonism in mice. NOTE: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Dosages and schedules may need to be optimized based on mouse strain, age, and specific research goals.
MPTP-Induced Acute Dopaminergic Lesion
This protocol is designed to produce a rapid and severe loss of nigrostriatal neurons.
Causality: The acute, high-dose regimen overwhelms the neuron's defense mechanisms, leading to rapid cell death. The use of C57BL/6 mice is common as they show high susceptibility to MPTP.[2]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Reagent Preparation:
-
Prepare MPTP hydrochloride in sterile, 0.9% saline. A typical dose is 20-30 mg/kg.[7] The solution should be freshly prepared and protected from light.
-
Self-Validation Note: Always handle MPTP with extreme caution in a certified chemical fume hood, as it is a human neurotoxin.
-
-
Administration:
-
Administer MPTP via intraperitoneal (i.p.) injection.
-
Inject four times at 2-hour intervals within a single day.
-
-
Timeline:
-
Behavioral deficits are typically apparent within 3-7 days post-injection.
-
Maximum neuronal loss in the SNpc and dopamine depletion in the striatum is observed between 7 and 21 days post-injection.[2]
-
-
Endpoint Analysis: Tissue collection for immunohistochemistry (TH, Iba-1, GFAP staining) or neurochemical analysis (HPLC for dopamine levels).
Rotenone-Induced Chronic Neurodegeneration with α-Synuclein Pathology
This protocol aims to model the slower, progressive nature of PD and to induce Lewy body-like pathology.
Causality: The chronic, low-dose exposure more closely mimics a potential environmental etiology. This slow, sustained mitochondrial insult is thought to be critical for promoting the misfolding and aggregation of α-synuclein.[1][5]
-
Animal Model: Male C57BL/6 or other susceptible mouse strains.
-
Reagent Preparation:
-
Dissolve rotenone in a suitable vehicle, such as sunflower oil or a mixture of DMSO and corn oil. A typical dose is 2.5-3 mg/kg/day.[7][24]
-
Self-Validation Note: Rotenone solutions can be unstable. Prepare fresh solutions regularly. The vehicle choice is critical for solubility and consistent delivery.
-
-
Administration:
-
Administer daily via oral gavage or intraperitoneal injection for a period of 4-6 weeks.[15]
-
Alternatively, for highly consistent delivery, use subcutaneously implanted osmotic mini-pumps.
-
-
Timeline:
-
Behavioral deficits typically emerge progressively after 2-3 weeks of treatment.
-
Pathological analysis is usually performed at the end of the treatment period (e.g., 6 weeks).[15]
-
-
Endpoint Analysis: Tissue collection for immunohistochemistry (TH, pS129 α-synuclein) and neurochemical analysis.
Conclusion: Selecting the Right Tool for the Job
The choice between MPTP and rotenone is not a matter of which model is "better," but which is more appropriate for the specific scientific question.
-
Choose MPTP when:
-
The primary goal is to study the consequences of acute and specific nigrostriatal dopamine loss.
-
The research focuses on symptomatic treatments aimed at restoring dopaminergic function.
-
A highly reproducible and rapid model of dopaminergic cell death is required.
-
Investigating the role of neuroinflammation in response to a specific dopaminergic insult.[15][17]
-
-
Choose Rotenone when:
-
The research question involves the mechanisms of α-synuclein aggregation and Lewy body formation.[15][17]
-
The study aims to model the link between environmental toxin exposure, mitochondrial dysfunction, and α-synucleinopathy.
-
A more slowly progressing model of neurodegeneration is desired.
-
The study includes non-motor symptoms or extra-nigral pathology as endpoints.[12]
-
Ultimately, a deep understanding of the distinct causal mechanisms and long-term pathological signatures of both MPTP and rotenone is essential for designing robust experiments, correctly interpreting data, and advancing the development of meaningful therapies for Parkinson's Disease.
References
-
Sherer, T. B., Kim, J. H., Betarbet, R., & Greenamyre, J. T. (2003). Mechanism of Toxicity in Rotenone Models of Parkinson's Disease. Journal of Neuroscience, 23(34), 10756–10764. [Link]
-
Ogunboyo, O., Abdul, N. S., & Madzlan, I. M. (2021). Differential Effects of Paraquat, Rotenone, and MPTP on Cellular Bioenergetics of Undifferentiated and Differentiated Human Neuroblastoma Cells. MDPI. [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 9(1), 1-10. [Link]
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Tsunemi, T., & La Spada, A. R. (2018). The Rotenone Models Reproducing Central and Peripheral Features of Parkinson's Disease. MDPI. [Link]
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Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2019). Mechanistic comparison between MPTP and rotenone neurotoxicity in mice. Neurobiology of Disease, 124, 457-465. [Link]
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Li, M., et al. (2023). Rotenone-induced PINK1/Parkin-mediated mitophagy: establishing a silkworm model for Parkinson's disease potential. Frontiers in Cellular Neuroscience. [Link]
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Schapira, A. H. (2008). Toxin Models of Mitochondrial Dysfunction in Parkinson's Disease. Antioxidants & Redox Signaling, 10(3), 519-531. [Link]
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Speciale, S. G. (2002). MPTP: insights into parkinsonian neurodegeneration. Neurotoxicology and Teratology, 24(5), 607-620. [Link]
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Aleksandrova, Y. R., et al. (2021). The proposed mechanism of rotenone action in the parkinsonism progression. ResearchGate. [Link]
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Przedborski, S., Tieu, K., Perier, C., & Vila, M. (2004). The parkinsonian toxin MPTP: Action and mechanism. ResearchGate. [Link]
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Schapira, A. H., & Gegg, M. (2011). Mitochondrial Dysfunction in Genetic Animal Models of Parkinson's Disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(8), 1018-1029. [Link]
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Dutheil, M., Oury, C., & Tirel, A. (2016). Neurotoxic Mechanism and Shortcomings of MPTP, 6-OHDA, Rotenone and Paraquat-induced Parkinson's Disease Animal Models. Bentham Science. [Link]
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Sherer, T. B., et al. (2003). Mechanism of Toxicity in Rotenone Models of Parkinson's Disease. Semantic Scholar. [Link]
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Speciale, S. G. (2002). MPTP: insights into parkinsonian neurodegeneration. ResearchGate. [Link]
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Luo, J., et al. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. SciSpace. [Link]
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Wang, X., et al. (2022). Comparison of the effect of rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on inducing chronic Parkinson's disease in mouse models. Spandidos Publications. [Link]
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Ashok, C., et al. (2024). Comparative evaluation of MPTP and rotenone as inducing agents for Parkinson's disease in adult zebrafish: Behavioural and histopathological insights. PMC. [Link]
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Ashok, C., et al. (2024). Comparative evaluation of MPTP and rotenone as inducing agents for Parkinson's disease in adult zebrafish: Behavioural and histopathological insights. ResearchGate. [Link]
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Blesa, J., et al. (2019). Mechanistic comparison between MPTP and rotenone neurotoxicity in mice. Semantic Scholar. [Link]
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Wiemers, L., et al. (2020). Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity. Frontiers in Molecular Neuroscience. [Link]
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Wang, X., et al. (2024). Targeting Mitochondrial Complex I Deficiency in MPP+/MPTP-induced Parkinson's Disease Cell Culture and Mouse Models by Transducing Yeast NDI1 Gene. PMC. [Link]
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Wang, X., et al. (2022). Comparison of the effect of rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on inducing chronic Parkinson's disease in mouse models. PubMed. [Link]
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Johnson, M. E., & Bobrovskaya, L. (2015). An update on the rotenone models of Parkinson's disease: their ability to reproduce the features of clinical disease and model gene-environment interactions. Neurobiology of Disease, 73, 17-27. [Link]
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Kopach, O., et al. (2022). Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. MDPI. [Link]
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Blesa, J., & Przedborski, S. (2019). Comparison of major toxin models. (A) 6-OHDA, (B) MPTP, (C) Rotenone,... ResearchGate. [Link]
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Blesa, J., et al. (2019). Mechanistic comparison between MPTP and rotenone neurotoxicity in mice. UQ eSpace. [Link]
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Al-Ghraiybah, N. F., et al. (2024). Mitigation of Neuroinflammation and Oxidative Stress in Rotenone-Induced Parkinson Mouse Model through Liposomal Coenzyme-Q10 Intervention: A Comprehensive In-vivo Study. PubMed. [Link]
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Broome, S. T., et al. (2022). Systemic Rotenone Administration Causes Extra-Nigral Alterations in C57BL/6 Mice. Biomedicines. [Link]
-
Mori, F., et al. (2012). Alpha-synuclein aggregates are excluded from calbindin-D28k-positive neurons in dementia with Lewy bodies and a unilateral rotenone mouse model. PubMed. [Link]
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Ferrante, R. J., et al. (1997). Systemic administration of rotenone produces selective damage in the striatum and globus pallidus, but not in the substantia nigra. PubMed. [Link]
-
de Souza, R. L., et al. (2023). Metabolic dysfunctions in the intranigral rotenone model of Parkinson's disease. PubMed. [Link]
-
Qiao, J., et al. (2020). Phosphorylation of Tau and α-Synuclein Induced Neurodegeneration in MPTP Mouse Model of Parkinson's Disease. PMC. [Link]
-
Ugrumov, M. V., et al. (2021). Synuclein Proteins in MPTP-Induced Death of Substantia Nigra Pars Compacta Dopaminergic Neurons. MDPI. [Link]
-
Broome, S. T., et al. (2022). Systemic Rotenone Administration Causes Extra-Nigral Alterations in C57BL/6 Mice. MDPI. [Link]
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Kowall, N. W., et al. (2000). MPTP induces alpha-synuclein aggregation in the substantia nigra of baboons. ResearchGate. [Link]
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Fountaine, T. M., & Wade-Martins, R. (2007). Resistance to MPTP-Neurotoxicity in α-Synuclein Knockout Mice Is Complemented by Human α-Synuclein and Associated with Increased β-Synuclein and Akt Activation. PLOS One. [Link]
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Ferrante, R. J., et al. (1997). Systemic administration of rotenone produces selective damage in the striatum and globus pallidus, but not in the substantia nigra. Brain Research. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
